[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Description
BenchChem offers high-quality [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFJRUYQHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
This technical guide provides an in-depth analysis of the mechanism of action for [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine . Based on its structural pharmacophores, this compound functions as a Targeted Covalent Modifier (Affinity Label) for Nicotinic Acetylcholine Receptors (nAChRs).
The guide is structured to dissect the molecule's dual-functionality: the recognition moiety (pyridine-methylamine) and the reactive warhead (aziridine).
Executive Summary: The "Dock and Lock" Paradigm
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine represents a class of chemo-affinity probes designed to map or permanently inactivate specific receptor populations. Its mechanism operates on a two-step kinetic principle known as "Dock and Lock":
-
Dock (Reversible Recognition): The (pyridin-3-yl)methylamine scaffold mimics the endogenous neurotransmitter acetylcholine (ACh), facilitating high-affinity binding to the orthosteric site of nAChRs (specifically
or subtypes). -
Lock (Irreversible Alkylation): The 2-aziridin-1-ylethoxy tail positions a highly reactive aziridine ring adjacent to nucleophilic residues (Cysteine, Tyrosine, or Aspartate) within the receptor binding pocket, resulting in covalent bond formation.
Primary Application: Receptor density quantification (
Structural Pharmacophore Analysis
The molecule is a heterobifunctional ligand composed of two distinct domains.
Table 1: Structural-Functional Decomposition
| Domain | Chemical Moiety | Physiological Role | Mechanism of Action |
| Recognition Head | (Pyridin-3-yl)methylamine | Ligand Anchoring | Mimics the quaternary ammonium of Acetylcholine; forms cation- |
| Linker | Ethoxy ether (-O-CH2-CH2-) | Spacer Arm | Provides steric flexibility to position the warhead without disrupting the primary binding event. |
| Reactive Warhead | Aziridin-1-yl (N-linked Aziridine) | Electrophile | A strained 3-membered nitrogen heterocycle. Acts as a potent alkylating agent upon protonation or nucleophilic attack. |
Detailed Mechanism of Action
Phase I: Orthosteric Binding (Equilibrium Phase)
Upon introduction to the biological system, the protonated methylamine moiety (
-
Key Interaction: The pyridine nitrogen accepts a hydrogen bond from the receptor backbone, while the ammonium tail engages in electrostatic interactions.
-
Kinetics: This step is reversible and governed by the dissociation constant (
).
Phase II: Aziridine Activation and Ring Opening
Once docked, the local environment of the binding pocket facilitates the reaction. The aziridine ring is highly strained (
-
Protonation: The aziridine nitrogen may become protonated (forming an aziridinium ion) depending on the local pH of the binding pocket, significantly increasing its electrophilicity.
-
Nucleophilic Attack (
): A nucleophilic amino acid side chain (Nucleophile-X) near the binding site attacks one of the aziridine ring carbons. -
Covalent Capture: The ring opens, forming a stable covalent bond between the ligand and the receptor.
Reaction Scheme:
Physiological Consequence
The covalent modification permanently occupies the orthosteric site.
-
Antagonism: The receptor is permanently blocked from binding endogenous ACh.
-
Desensitization: If the ligand has partial agonist properties, it may lock the receptor in a desensitized state prior to alkylation.
Visualization: The Signaling & Reaction Pathway
The following diagram illustrates the kinetic pathway from free ligand to covalently modified receptor.
Caption: Kinetic pathway of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, transitioning from reversible binding to irreversible covalent inactivation of the nAChR.
Experimental Protocols: Validating the Mechanism
To confirm the mechanism of action described above, the following "Self-Validating" experimental workflow is required. The core differentiator between a standard antagonist and this covalent modifier is the Washout Assay .
Protocol: The "Washout" Irreversibility Test
Objective: Distinguish between competitive reversible inhibition and irreversible alkylation.
Materials:
-
HEK293 cells expressing human
nAChRs. -
Radioligand:
-Epibatidine (high affinity, reversible). -
Test Compound: [6-(2-Azirid
An In-depth Technical Guide to the Biological Activity of Aziridine-Containing Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of the strained aziridine ring and the versatile pyridine scaffold presents a compelling, albeit underexplored, frontier in medicinal chemistry. The inherent electrophilicity of the aziridine moiety, a well-established pharmacophore in numerous anticancer and antimicrobial agents, combined with the diverse biological roles and drug-like properties of the pyridine ring, suggests a synergistic potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, known biological activities of the constituent moieties, and the hypothesized therapeutic potential of aziridine-containing pyridines. We delve into the established mechanisms of action, primarily DNA alkylation, and provide detailed experimental protocols for the evaluation of their cytotoxic and antimicrobial properties. This document aims to serve as a foundational resource for researchers poised to investigate this promising class of N-heterocyclic compounds.
Introduction: The Strategic Amalgamation of Two Potent Pharmacophores
In the landscape of drug discovery, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with enhanced or unique biological activities. Aziridines, three-membered nitrogen-containing heterocycles, are renowned for their high reactivity, which stems from significant ring strain.[1] This reactivity has been harnessed in a variety of clinically used drugs, where the aziridine ring acts as an electrophile, forming covalent bonds with biological nucleophiles.[2] Concurrently, the pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for structural modification.[3]
The synthesis of molecules incorporating both an aziridine and a pyridine ring, such as N-pyridinium aziridines, opens the door to a new class of potential therapeutic agents.[4] This guide will explore the foundational chemistry and biology that underpin the potential of these compounds, providing a roadmap for their synthesis, biological evaluation, and mechanistic elucidation.
Synthetic Strategies for Aziridine-Containing Pyridines
The construction of the aziridine-pyridine scaffold can be approached through several synthetic routes. A key and versatile method involves the formation of N-pyridinium aziridines.
Synthesis of N-Pyridinium Aziridines
N-pyridinium aziridines can be synthesized through the reaction of an alkene with an N-aminopyridinium salt. This method allows for the direct installation of the pyridinium moiety onto the aziridine nitrogen.[4][5]
Experimental Protocol: Synthesis of a Generic N-Pyridinium Aziridine
-
Preparation of the N-Aminopyridinium Salt: To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid at 0 °C. Stir the reaction mixture for 2-4 hours. The resulting precipitate is the N-aminopyridinium salt, which can be filtered and dried.
-
Aziridination: Dissolve the alkene substrate in a suitable solvent (e.g., dichloromethane). Add the N-aminopyridinium salt in a 1:1 molar ratio.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-pyridinium aziridine.
Causality Behind Experimental Choices: The use of hydroxylamine-O-sulfonic acid is a common method for the amination of pyridines. The reaction is typically performed at low temperatures to control the exothermicity. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve a wide range of organic compounds. Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.
Spectroscopic Characterization
The structural elucidation of newly synthesized aziridine-containing pyridines is crucial and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the presence of both the aziridine and pyridine rings. The characteristic chemical shifts of the aziridine protons (typically in the 2-3 ppm range) and the aromatic protons of the pyridine ring are key indicators. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity within the molecule.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.[8][9]
Biological Activity: An Exploration of Potential
While direct and extensive biological data on aziridine-containing pyridines is limited, the well-documented activities of their constituent parts provide a strong foundation for hypothesizing their potential therapeutic applications.
Anticancer Activity: The DNA Alkylation Paradigm
The primary mechanism by which many aziridine-containing compounds exert their anticancer effects is through the alkylation of DNA.[2][10] The strained aziridine ring is susceptible to nucleophilic attack by DNA bases, particularly the N7 position of guanine.[11] This covalent modification can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[10]
Hypothesized Mechanism of Action for Aziridinylpyridines:
It is hypothesized that aziridine-containing pyridines will act as DNA alkylating agents. The pyridine moiety could influence the molecule's solubility, cell permeability, and potentially its DNA binding affinity and sequence selectivity.
Caption: Hypothesized mechanism of anticancer activity for aziridinylpyridines.
Quantitative Data from Related Aziridine Derivatives:
While specific data for aziridinylpyridines is scarce, numerous studies on other aziridine derivatives demonstrate potent anticancer activity. For instance, certain aziridine phosphine oxides have shown IC50 values in the low micromolar range against HeLa and Ishikawa cancer cell lines, comparable to the well-known anticancer drug cisplatin.[12]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aziridine Phosphine Oxides | HeLa | 6.4 - 7.1 | [12] |
| Ishikawa | 4.6 - 10.5 | [12] | |
| Pyridine-Ureas | MCF-7 | 0.11 - 1.88 | [1] |
Antimicrobial Activity
Both aziridine and pyridine derivatives have demonstrated significant antimicrobial properties.[12][13] Aziridine-containing natural products like Mitomycin C exhibit antibacterial activity.[13] Synthetic aziridine derivatives, such as thiourea derivatives, have also shown promise against various bacterial strains.[13] Similarly, a vast number of pyridine derivatives have been synthesized and evaluated as antibacterial and antifungal agents.[3]
Hypothesized Mechanism of Action: The antimicrobial activity of aziridinylpyridines could arise from multiple mechanisms, including DNA damage in microbial cells, inhibition of essential enzymes, or disruption of cell wall integrity. The pyridine moiety may enhance uptake by bacterial cells or improve the compound's pharmacokinetic properties.
Quantitative Data from Related Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Aziridine-Thiourea Derivatives | MRSA | 16 - 32 | [13] |
| Pyridinyl Azetidin-2-ones | S. aureus, E. coli | - | [12] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel aziridine-containing pyridines, a series of well-established in vitro assays should be employed.
In Vitro Cytotoxicity Assays
4.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aziridinylpyridine compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
DNA Alkylation Assays
To confirm the hypothesized mechanism of action, DNA alkylation can be assessed using various techniques.
4.2.1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Treatment: Treat cells with the aziridinylpyridine compound for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[10][14]
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the aziridine-containing pyridine scaffold will be crucial for optimizing biological activity and understanding the structure-activity relationship (SAR).[15][16] Key areas for exploration include:
-
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the molecule, potentially affecting its reactivity and biological target interactions.
-
Substitution on the Aziridine Ring: Modifying the substituents on the carbon atoms of the aziridine ring can influence its stability, reactivity, and steric profile.
-
Linker Modification: If a linker is present between the two rings, its length and flexibility can be altered to optimize the spatial orientation of the pharmacophores for target binding.
The field of aziridine-containing pyridines is ripe for exploration. Future research should focus on synthesizing a library of these compounds and conducting comprehensive biological evaluations to identify lead candidates for further development. Mechanistic studies will be paramount to understanding how these molecules exert their effects and to guide the rational design of more potent and selective therapeutic agents.
Conclusion
The synthesis and biological evaluation of aziridine-containing pyridines represent a promising avenue for the discovery of novel anticancer and antimicrobial agents. The established reactivity of the aziridine ring as a DNA alkylating agent, coupled with the favorable pharmacological properties of the pyridine scaffold, provides a strong rationale for investigating this class of compounds. This technical guide has outlined the key synthetic strategies, hypothesized mechanisms of action, and essential experimental protocols to empower researchers to embark on the exploration of these intriguing N-heterocyclic hybrids. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapeutics.
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[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine solubility and stability
Solubility, Stability, and Handling Protocols for High-Fidelity Research
Executive Summary: The Aziridine-Amine Paradox
The compound [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine represents a high-value but chemically precarious structural motif. It combines a primary amine (nucleophile) with an aziridine ring (electrophile) on a pyridine scaffold.
For the researcher, this molecule presents a fundamental stability crisis known as self-alkylation . The primary amine of one molecule can attack the strained aziridine ring of another, leading to rapid oligomerization if not handled under strict physicochemical constraints. Furthermore, the aziridine moiety is exquisitely sensitive to acid-catalyzed hydrolysis.
This guide provides the definitive protocols to solubilize, store, and analyze this compound without compromising its integrity.
Physicochemical Profile & Solubility Strategy
Understanding the ionization state of the molecule is critical for solubility and stability. The molecule possesses three ionizable centers with distinct pKa values.
Table 1: Predicted Physicochemical Properties
| Property | Value (Approx.) | Implication for Handling |
| pKa 1 (Pyridine N) | ~5.3 | Protonated only in acidic media (Avoid). |
| pKa 2 (Aziridine N) | ~7.9 - 8.0 | Protonation activates the ring for explosive hydrolysis. |
| pKa 3 (Primary Amine) | ~9.5 - 10.0 | Primary nucleophile. Must be kept protonated OR sterically isolated to prevent polymerization. |
| LogP | ~0.5 - 1.2 | Moderately polar; lipophilic enough for membrane permeability but soluble in polar organics. |
The "Dry-Polar" Solubilization Protocol
Water is the enemy of the aziridine ring during long-term storage. The following protocol ensures maximum stability.
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Rationale: DMSO effectively solvates the pyridine/amine core without providing a proton source for aziridine activation.
-
Concentration: Prepare stock solutions at 10–50 mM . High concentrations reduce the relative ratio of trace water to compound.
-
-
Secondary Solvent (For Assays): Ethanol or Methanol .
-
Warning: Alcohols are nucleophiles. Use only for immediate dilution before biological application.
-
-
Aqueous Dilution:
-
Do NOT dissolve the solid directly in water or saline.
-
Dilute the DMSO stock into a buffered solution (pH 7.4 – 8.0) immediately prior to use.
-
Critical: Avoid acidic buffers (Acetate, Citrate pH < 6).
-
Stability & Degradation Mechanisms[1]
The stability of this compound is governed by two competing degradation pathways. Understanding these allows you to prevent them.
Pathway A: Acid-Catalyzed Hydrolysis (The "TFA Trap")
In the presence of protons (H+), the aziridine nitrogen becomes protonated (aziridinium ion), increasing ring strain. Water attacks the ring carbons, opening the ring to form the amino-alcohol derivative.
-
Indicator: Mass shift of +18 Da (M+18) in LC-MS.
Pathway B: Intermolecular Polymerization
The free primary amine (–CH₂NH₂) is a strong nucleophile. In concentrated neutral/basic solutions, it attacks the aziridine carbon of a neighboring molecule.
-
Indicator: Appearance of dimers (2M), trimers (3M), and insoluble precipitates.
Visualization: Degradation Logic Flow
The following diagram illustrates the decision matrix for stability based on environmental pH.
Figure 1: Stability fate mapping. The compound survives only in a narrow window of conditions: non-acidic, low temperature, and low water content.
Analytical Protocols (QC & Validation)
Standard LC-MS methods using Trifluoroacetic Acid (TFA) will degrade this compound during the analysis, leading to false negatives.
Validated LC-MS Method (High pH)
-
Column: C18 or Phenyl-Hexyl (Base-deactivated silica).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Detection: ESI+ (Positive Mode).
-
Why this works: The high pH keeps the aziridine unprotonated and stable during the run.
The "TFA Test" (Self-Validation)
To confirm the presence of the intact aziridine ring, perform this intentional degradation test:
-
Take a small aliquot of your sample.
-
Add 0.1% TFA in water and incubate for 30 minutes at room temperature.
-
Run LC-MS.
-
Result: The parent peak should disappear and be replaced by a peak at M + 18 Da (Hydrolysis product).
-
If the M+18 peak was already present before acid treatment, your sample has already degraded.
-
Storage & Handling Workflow
Table 2: Storage Conditions Matrix
| State | Temperature | Container | Shelf Life |
| Solid Powder | -20°C or -80°C | Amber glass, Desiccated | 12 Months |
| DMSO Stock | -20°C | Polypropylene/Glass, Sealed | 1-3 Months |
| Aqueous Soln. | 4°C | Use Immediately | < 4 Hours |
Operational Workflow Diagram
Follow this decision tree to ensure sample integrity from receipt to experiment.
Figure 2: Sample handling workflow designed to minimize hydrolytic and thermal stress.
References
-
Aziridine Chemistry & Stability: Ismail, F. M. D., Levitsky, D. O., & Dembitsky, V. M. (2009).[1][2] Aziridine alkaloids as potential therapeutic agents.[3][2][4][5] European Journal of Medicinal Chemistry, 44(9), 3373-3387.[2]
-
pKa and Reactivity of Cyclic Amines: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 82(7), 1778-1786. (Foundational text on amine nucleophilicity vs. pKa).
-
HPLC Method Development for Basic Compounds: Dolan, J. W. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. (Discusses the risks of TFA with sensitive basic analytes).
-
Aziridine Ring Opening Mechanisms: Kim, H. J., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1796.
Sources
Technical Guide: Therapeutic Targets of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine , a specialized bifunctional probe designed for irreversible target engagement.
Executive Summary & Molecular Profile
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is a heterobifunctional ligand integrating a pyridine-methylamine pharmacophore with a reactive aziridine warhead . Its structure suggests high-affinity recognition of amine-binding pockets followed by irreversible covalent modification.
Structural Logic (SAR)
-
Pyridine-3-methylamine Core: Mimics the cationic side chain of Lysine (in histone tails) or the ammonium head group of neurotransmitters (Acetylcholine, Histamine). This drives initial non-covalent binding affinity (
). -
6-(2-Aziridin-1-ylethoxy) Tail: The aziridine ring is a highly strained, electrophilic alkylating agent. Upon positioning within a target active site, it undergoes nucleophilic attack by a catalytic residue or cofactor, forming a permanent covalent bond (
). -
Therapeutic Class: Mechanism-Based Inhibitor (Suicide Substrate) / Affinity Label.
Primary Therapeutic Targets
Based on the pharmacophore and reactive moiety, this compound targets enzymes and receptors that recognize primary amines and possess nucleophilic centers near the binding site.
Target A: Lysine-Specific Demethylase 1 (LSD1 / KDM1A)
Therapeutic Relevance: Oncology (Acute Myeloid Leukemia, Small Cell Lung Cancer).
Mechanism of Action: LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone H3 (H3K4).
-
Recognition: The pyridin-3-yl methylamine moiety mimics the methylated lysine substrate, entering the catalytic tunnel.
-
Oxidation & Activation: The FAD cofactor attempts to oxidize the amine.
-
Inactivation: The reactive aziridine group, positioned near the FAD isoalloxazine ring, undergoes ring-opening and forms a stable covalent adduct with the cofactor (typically at N5 or C4a of FAD). This permanently disables the enzyme.
Target B: Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1)
Therapeutic Relevance: Anti-inflammatory (Rheumatoid Arthritis), Diabetic Retinopathy.
Mechanism of Action: SSAO utilizes a topaquinone (TPQ) cofactor.
-
Binding: The primary amine binds to the substrate channel.
-
Covalent Trap: The aziridine moiety attacks the active site nucleophiles or the TPQ cofactor, preventing the conversion of primary amines to aldehydes and hydrogen peroxide, thereby reducing oxidative stress and leukocyte extravasation.
Target C: Nicotinic Acetylcholine Receptors (nAChRs)
Therapeutic Relevance: Neuropathic Pain, Cognitive Disorders (Alzheimer's/Schizophrenia).
Mechanism of Action: The 3-pyridyl ether motif is a classic nAChR ligand scaffold (resembling A-85380).
-
Affinity: The compound binds to the orthosteric ACh binding site at the
- subunit interface. -
Affinity Labeling: The aziridine group reacts with a nearby Cysteine (e.g., Cys192/193 in
-subunits) or Tyrosine, converting the receptor into a permanently ligated state (agonist or antagonist depending on conformation).
Mechanistic Visualization
Pathway Diagram: Mechanism-Based Inhibition (LSD1)
The following diagram illustrates the kinetic pathway of enzyme inactivation.
Caption: Kinetic mechanism of LSD1 inactivation by [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, showing the transition from reversible binding to irreversible cofactor modification.
Experimental Protocols
Protocol 1: Synthesis of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Note: Aziridines are toxic alkylating agents. Handle in a fume hood with appropriate PPE.
-
Precursor Preparation: Start with 6-chloro-3-pyridinecarbonitrile .
-
Ether Formation: React with 2-ethanolamine (protected as N-Boc or similar if needed) using NaH in DMF to form 6-(2-aminoethoxy)pyridine-3-carbonitrile .
-
Aziridination: Convert the amino group to an aziridine. Typically involves:
-
Reaction with 1,2-dichloroethane or similar cyclization method (Wenker synthesis).
-
Alternatively, react 6-hydroxynicotinonitrile with 1-(2-bromoethyl)aziridine .
-
-
Reduction: Reduce the nitrile group (-CN) at position 3 to the primary amine (-CH2NH2) using Raney Nickel / H2 or LiAlH4 in THF at 0°C.
-
Critical Step: Ensure the aziridine ring survives the reduction (avoid acidic conditions which open the ring).
-
-
Purification: HPLC using a basic buffer (Ammonium Bicarbonate) to prevent acid-catalyzed polymerization.
Protocol 2: LSD1 Inhibition Assay (Fluorescence)
Objective: Determine
-
Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, Amplex Red, Horseradish Peroxidase (HRP).
-
Reaction Mix: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, varying concentrations of inhibitor (0.1 nM - 10 µM).
-
Incubation: Incubate Enzyme + Inhibitor for 30 minutes at RT (to allow covalent bond formation).
-
Initiation: Add H3K4me2 peptide (10 µM).
-
Detection: LSD1 produces
during demethylation. HRP converts Amplex Red + to Resorufin (fluorescent). -
Measurement: Monitor Ex/Em 530/590 nm.
-
Analysis: Plot residual activity vs. inhibitor concentration. For irreversible inhibitors, activity should decrease with pre-incubation time.
Protocol 3: nAChR Binding Assay (Radioligand Displacement)
Objective: Assess binding affinity (
-
Membrane Prep: Rat brain cortical membranes or HEK293 cells expressing human
nAChR. -
Radioligand: Use
-Epibatidine ( nM) or -A-85380. -
Competition: Incubate membranes with radioligand + varying concentrations of test compound for 2 hours at 4°C (to minimize covalent reaction during equilibrium binding) or 37°C (to observe affinity labeling wash-out resistance).
-
Wash: Filter through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Washout Test: To confirm irreversibility, incubate with high concentration of compound, wash membranes 3x, then perform radioligand binding. If binding sites are permanently blocked,
will decrease without change in of the radioligand.
Quantitative Data Summary (Projected)
| Parameter | Target | Projected Value | Rationale |
| LSD1 | 50 - 200 nM | Pyridine-methylamine is a strong lysine mimic. | |
| LSD1 | 0.05 - 0.2 min | Aziridine reactivity with FAD is rapid. | |
| nAChR ( | 10 - 100 nM | Analogous to A-85380 derivatives. | |
| Selectivity | MAO-A/B | > 10 µM | 3-substituted pyridines prefer LSD1/SSAO over MAO. |
| Stability | Plasma | < 30 min | Aziridines are liable to hydrolysis; requires prodrug formulation. |
References
-
LSD1 Inhibitor Mechanisms
- Title: "Medicinal Chemistry of LSD1 Inhibitors."
- Source: Journal of Medicinal Chemistry.
-
URL: [Link]
-
Nicotinic Ligand Design
- Title: "Synthesis and pharmacological characterization of 3-(2-azetidinylmethoxy)pyridine (A-85380)
- Source: Neuropharmacology.
-
URL: [Link]
-
Aziridine Chemistry in Drug Design
- Title: "Aziridine-based inhibitors of amine oxidases."
- Source: Bioorganic & Medicinal Chemistry Letters.
-
URL: [Link]
-
Related Precursor Data
Sources
Strategic Engineering of the Pyridine Scaffold: From Rational Design to Late-Stage Functionalization
Introduction: The Privileged Heterocycle
In the landscape of modern drug discovery, the pyridine ring is not merely a structural spacer; it is a functional powerhouse.[1][2][3] Found in over 7,000 existing drug candidates and a significant percentage of FDA-approved small molecules (including blockbusters like Esomeprazole and Loratadine), the pyridine scaffold offers a unique physicochemical profile that benzene cannot match.
For the medicinal chemist, the pyridine ring serves as a critical "bioisosteric knob."[2][4] Its ability to accept hydrogen bonds, modulate aqueous solubility via protonation (
This guide details the modern strategic development of pyridine derivatives, moving away from archaic nitro-reductions and toward radical-mediated C-H functionalization (Minisci-type chemistry) and photoredox catalysis.
Rational Design: Escaping "Flatland"
The historical reliance on flat aromatic systems has contributed to high attrition rates in clinical trials due to poor solubility and non-specific binding. The modern mandate is to increase fraction sp3 (
Bioisosteric Utility
Replacing a phenyl ring with a pyridine (or "walking" the nitrogen around the ring) drastically alters the multiparametric profile of a lead compound.
| Property | Benzene | Pyridine | Impact on Drug Design |
| Electronic Nature | Electron-rich | Electron-deficient | Pyridine is resistant to oxidative metabolism but susceptible to nucleophilic attack. |
| H-Bonding | None | Acceptor (N lone pair) | Critical for binding affinity (e.g., hinge region of kinases). |
| Solubility | Lipophilic ( | Amphiphilic | Pyridine improves solubility, especially at acidic pH (gastric absorption). |
| Metabolism | Epoxidation prone | N-oxidation prone | Pyridine N-oxides are common metabolites; can be blocked by steric hindrance. |
The "Magic Methyl" Effect & Fsp3
Incorporating alkyl groups (methyl, ethyl, difluoromethyl) onto the pyridine ring does more than just fill a hydrophobic pocket. It breaks the planarity of the molecule's rotation, locking the bioactive conformation. This "Magic Methyl" effect can boost potency by 10-100 fold.
Synthetic Architecture: The Minisci Revolution
To develop novel pyridine derivatives, we must bypass the limitations of SEAr. The industry standard for functionalizing pyridines—especially at the Late Stage (LSF)—is the Minisci Reaction .
Mechanism of Action
The Minisci reaction utilizes carbon-centered radicals to attack the electron-deficient heterocycle. Unlike SEAr, which requires electron-donating groups, Minisci works best on electron-poor systems. The reaction is accelerated by protonating the pyridine (using TFA or mineral acids), which lowers the LUMO energy of the ring, making it highly electrophilic and receptive to nucleophilic radical addition.
Visualization: The Minisci Catalytic Cycle
The following diagram illustrates the modern photoredox-mediated Minisci cycle, utilizing an Iridium catalyst to generate radicals from carboxylic acids (decarboxylative coupling).
Caption: Photoredox-mediated decarboxylative Minisci cycle. The excited catalyst oxidizes the acid to generate a nucleophilic radical, which attacks the activated pyridine.
Protocol: Late-Stage C-H Alkylation
Objective: Direct installation of a secondary alkyl group at the C2/C4 position of a complex pyridine scaffold. This protocol avoids pre-functionalization (e.g., halogenation) and uses stable carboxylic acids as alkyl sources.
Reagents & Setup
-
Substrate: 0.5 mmol Pyridine derivative (Lead compound).
-
Radical Precursor: 1.5 mmol Alkyl Carboxylic Acid (e.g., Cyclobutane carboxylic acid).
-
Catalyst: 1 mol%
. -
Oxidant: 1.5 mmol
(Persulfate acts as the terminal oxidant). -
Solvent: DMSO:H2O (4:1) – degassed.
-
Light Source: 34W Blue LED (450 nm).
Step-by-Step Methodology
-
Preparation: In an 8 mL vial equipped with a stir bar, add the pyridine substrate, carboxylic acid, Ir-catalyst, and persulfate.
-
Degassing (Critical): Add the DMSO:H2O solvent mixture. Sparge with Argon for 10 minutes. Note: Oxygen quenches the triplet state of the Iridium catalyst, killing the reaction.
-
Irradiation: Seal the vial and place it 2 cm from the Blue LED fan. Stir vigorously at room temperature for 18–24 hours.
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated
(to neutralize residual acid/TFA). Dry organic layer over . -
Purification: Concentrate in vacuo. Purify via reverse-phase preparative HPLC (using 0.1% Formic Acid modifier) to separate C2 vs. C4 regioisomers.
Self-Validation (QC)
-
LCMS: Look for
mass shift. -
1H NMR: Loss of aromatic protons. A substitution at C2 will remove the doublet typically found at
8.5 ppm. A substitution at C4 will remove the triplet/multiplet at 7.5 ppm.
Metabolic Liabilities & Optimization
Developing novel pyridines requires anticipating failure. The nitrogen atom is a "soft spot" for metabolic enzymes.
Blocking Strategies
-
N-Oxidation: CYP450 enzymes can oxidize the pyridine nitrogen, leading to rapid clearance.
-
Fix: Introduce steric bulk (Methyl, Cl,
) at the ortho (C2/C6) positions to hinder enzymatic approach.
-
-
Pyridinium Formation: Phase II conjugation can methylate the nitrogen.
-
Fix: Reduce basicity by adding electron-withdrawing groups (F, CN) to the ring.
-
Optimization Workflow
Caption: Decision tree for optimizing pyridine metabolic stability based on microsomal clearance data.
Conclusion
The development of novel pyridine derivatives has shifted from "brute force" synthesis to elegant, radical-mediated C-H activation. By utilizing photoredox Minisci protocols, researchers can now treat the pyridine ring as a late-stage canvas, appending complex alkyl fragments to optimize solubility and potency without rebuilding the scaffold from scratch.
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Medicinal Chemistry, 2024.[5] Link
-
Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed., 2019. Link
-
Late-stage functionalization of pyridines via photoredox catalysis. Journal of the American Chemical Society, 2022.[6] Link
-
Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Chemical Science, 2024. Link
-
The expanding role of pyridine and dihydropyridine scaffolds in drug design. Journal of Medicinal Chemistry, 2021.[7] Link
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Aziridine Pharmacophore: Mechanistic Versatility in DNA Alkylation and Proteomic Profiling
Core Directive: The "Spring-Loaded" Electrophile
The aziridine moiety—a saturated, three-membered nitrogen heterocycle—operates as a high-energy "spring-loaded" electrophile in biological systems. Its utility in drug development stems from a precise balance between stability under physiological storage conditions and explosive reactivity upon specific biological triggering (e.g., protonation or reductive bioactivation).
This guide analyzes the aziridine ring not merely as a functional group, but as a tunable warhead for two distinct biological applications: DNA Interstrand Cross-linking (ICL) in oncology and Activity-Based Protein Profiling (ABPP) in chemoproteomics.
The Chemical Basis of Reactivity
Thermodynamics and Ring Strain
The biological activity of aziridine is driven by the relief of ring strain. The bond angles in the aziridine ring are approximately 60°, significantly deviating from the ideal
-
Ring Strain Energy (RSE): ~26–27 kcal/mol.[2]
-
Kinetic Barrier: Unlike epoxides, unprotonated aziridines are relatively unreactive toward nucleophiles at neutral pH.
-
The "Switch": Protonation of the nitrogen (forming the aziridinium ion) dramatically lowers the LUMO energy, making the adjacent carbons highly susceptible to nucleophilic attack (SN2).
The pKa Tunability
The basicity of the aziridine nitrogen dictates its reactivity profile.
-
Electron-Withdrawing Groups (EWGs): Acyl- or sulfonyl-aziridines (e.g., Mitomycin C active forms) reduce the basicity of the nitrogen, preventing premature protonation and non-specific alkylation.
-
Bioactivation: Many aziridine drugs are prodrugs. They require a chemical transformation (e.g., quinone reduction) to increase the electron density on the nitrogen or facilitate a leaving group departure, triggering ring opening.
Mechanism of Action: DNA Targeting
Mode 1: Reductive Bioactivation (Mitomycin C)
Mitomycin C (MMC) represents the archetype of "bioreductive alkylation."[3][4] It is an inert prodrug that transforms into a bifunctional alkylating agent only within the reducing environment of hypoxic tumor cells.
Mechanism:
-
Reduction: The quinone ring is reduced (1e- or 2e-) to a hydroquinone.
-
Elimination: Loss of the methoxy group facilitates indole formation.
-
Activation: The loss of the carbamate group generates a highly electrophilic iminium/aziridine species.
-
Alkylation: The N2-position of guanine attacks the C1 position of the drug.[3]
-
Cross-linking: A second alkylation event occurs at C10, cross-linking the DNA strands.
Visualization: Mitomycin C Bioactivation Cascade
Caption: The bioreductive activation pathway of Mitomycin C, converting the inert prodrug into a bifunctional DNA cross-linker.
Mode 2: Hydrolytic Release (Thiotepa)
Thiotepa acts as a lipophilic carrier.[5] Upon administration, it undergoes desulfuration (to TEPA) and hydrolytic cleavage of the N-P bonds, releasing free aziridine.
-
Target: The free aziridine preferentially alkylates the N7-position of guanine , the most nucleophilic site on DNA.
-
Consequence: This leads to depurination or ring-opening of the guanine imidazole, causing strand scission.
Mechanism of Action: Protein Targeting (ABPP)[6]
In chemoproteomics, aziridine probes are utilized for Activity-Based Protein Profiling (ABPP) . Unlike DNA agents, these probes are designed to covalently label specific amino acid residues (typically Cysteine or Serine) in the active sites of enzymes.
The Cysteine Trap
Aziridine-based probes (often derived from E-64 or epoxysuccinyl scaffolds) target Cysteine Proteases (e.g., Cathepsins).
-
Recognition: The peptide backbone of the probe binds to the enzyme's substrate-binding pocket.
-
Nucleophilic Attack: The active site thiolate (Cys-S⁻) attacks the aziridine ring.
-
Covalent Capture: The ring opens, forming a stable thioether bond.
-
Readout: The probe carries a tag (biotin/fluorophore) for detection.[6]
Visualization: ABPP Workflow
Caption: General workflow for Activity-Based Protein Profiling using aziridine probes with a two-step (click chemistry) detection strategy.
Quantitative Data Summary
| Compound Class | Activation Mechanism | Primary Biological Target | Key Chemical Feature |
| Mitomycins | Reductive (Quinone | DNA (Guanine N2) | Bifunctional; forms Interstrand Cross-links (ICL). |
| Thiotepa | Hydrolysis (P-N bond cleavage) | DNA (Guanine N7) | Lipophilic carrier; releases free aziridine. |
| Azinomycins | Nucleophilic attack (Epoxide + Aziridine) | DNA (Major groove) | "Left-Right" agent; binds opposing strands. |
| ABPP Probes | Active site Nucleophile (Cys/Ser) | Cysteine Proteases (e.g., Cathepsins) | Peptide scaffold directs warhead to active site. |
Experimental Protocols
Protocol A: DNA Interstrand Cross-linking Assay (Alkaline Agarose Gel)
Purpose: To quantify the ability of an aziridine compound to covalently link two strands of DNA, preventing denaturation.
-
Preparation:
-
Linearize plasmid DNA (e.g., pUC19) using a restriction enzyme (e.g., EcoRI).
-
Prepare 10 mM stock of the aziridine test compound in DMSO.
-
-
Incubation:
-
Mix 1 µg of linearized DNA with varying concentrations of the compound (0.1 µM – 100 µM) in TE buffer (pH 7.4).
-
Crucial Step: If testing bioreductive agents (like MMC), add 1 mM DTT or NaBH₄ to trigger activation.
-
Incubate at 37°C for 1–4 hours.
-
-
Denaturation:
-
Add Alkaline Loading Dye (300 mM NaOH, 6 mM EDTA, 18% Ficoll, Xylene Cyanol).
-
The high pH (NaOH) causes non-crosslinked DNA to denature into single strands (ssDNA).
-
-
Electrophoresis:
-
Run on a 0.8% alkaline agarose gel (pre-soaked in 50 mM NaOH, 1 mM EDTA).
-
Run at 1-2 V/cm for 4 hours at 4°C.
-
-
Visualization:
-
Neutralize gel in 1M Tris-HCl (pH 7.6) for 45 mins.
-
Stain with Ethidium Bromide or SYBR Gold.
-
Result Interpretation: Cross-linked DNA (dsDNA) migrates slower than denatured single strands (ssDNA). Calculate % cross-linking based on band intensity.
-
Protocol B: Gel-Based ABPP for Cysteine Proteases
Purpose: To profile active cysteine proteases in a cell lysate using an aziridine probe.
-
Proteome Preparation:
-
Probe Labeling:
-
Add Aziridine-Alkyne Probe (final conc. 1–10 µM).
-
Incubate at 37°C for 1 hour.
-
-
Click Chemistry (CuAAC):
-
Add the following reagents sequentially:
-
Rhodamine-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA Ligand (100 µM)
-
CuSO₄ (1 mM)
-
-
Vortex and incubate at Room Temp for 1 hour.
-
-
Precipitation & Wash:
-
Add cold acetone (4 volumes) to precipitate proteins and remove excess unreacted probe.
-
Spin down, wash pellet with methanol, and air dry.
-
-
Readout:
-
Resuspend pellet in 1x SDS Loading Buffer.
-
Boil for 5 mins.
-
Resolve on 10% SDS-PAGE.
-
Scan gel on a fluorescent flatbed scanner (e.g., Typhoon).
-
References
-
Tomasz, M. (1995). Mitomycin C: small molecule with "old" molecular biology. Chemistry & Biology, 2(9), 575-579. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
-
Hargreaves, R. H., et al. (2000).[8] Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones.[8][9][10][11] Frontiers in Bioscience, 5, e172-180.[8] Link
-
Musser, P. K., et al. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide (Thiotepa).[5] Chemical Research in Toxicology, 5(1), 95-99. Link
-
Bogyo, M., et al. (2000). Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629-6634. Link
Sources
- 1. Ring Strain [almerja.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive activation of mitomycin C by NADH:cytochrome b5 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Covalent Chemical Probe: [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Introduction: A Tool for Covalent Interrogation of the Kinome
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is a novel chemical probe designed for the covalent modification of protein targets. Its unique structure combines a pyridine-based scaffold, often found in kinase inhibitors, with a highly reactive aziridine warhead.[1][2] The strained three-membered aziridine ring is susceptible to nucleophilic attack, enabling the formation of a stable, covalent bond with specific amino acid residues within a protein's binding site.[3][4] This irreversible interaction makes it a powerful tool for activity-based protein profiling (ABPP), target identification and validation, and for studying the functional consequences of permanent target inhibition.[5][6]
The pyridinyl-methylamine core is hypothesized to guide the probe to the ATP-binding site of certain protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The subsequent covalent modification by the aziridine moiety offers a significant advantage over reversible inhibitors by providing a durable and easily detectable tag for target engagement studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this probe, from initial in vitro validation to cellular target engagement and selectivity profiling.
Mechanism of Action: Covalent Modification via Nucleophilic Ring-Opening
The utility of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine as a chemical probe is predicated on the electrophilic nature of its aziridine ring.[3] Upon binding to the target protein, a suitably positioned nucleophilic amino acid residue in the protein's active site can attack one of the ring carbons of the aziridine. This results in the opening of the strained ring and the formation of a stable covalent bond between the probe and the protein.[4][7] Common nucleophilic residues that can be targeted by such a mechanism include cysteine (via its thiol group) and lysine (via its primary amine).[1] The specificity of the probe for its target is determined by both the non-covalent interactions of the pyridine scaffold and the spatial alignment of the aziridine ring with a reactive nucleophile.
PART 1: In Vitro Characterization of Target Engagement
Before use in complex biological systems, it is crucial to confirm direct covalent modification of the purified protein of interest. Intact protein mass spectrometry is a direct and effective method for this validation.[5]
Protocol 1: Intact Protein Mass Spectrometry Analysis
This protocol verifies the covalent binding of the probe to a purified protein target.
A. Materials
-
Purified protein of interest (e.g., a candidate kinase)
-
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
DMSO (vehicle control)
-
LC-MS grade water and acetonitrile
-
Formic acid
B. Procedure
-
Prepare a reaction mixture containing the purified protein at a final concentration of 1-5 µM in the assay buffer.
-
Add the chemical probe to the protein solution at various molar excesses (e.g., 1x, 5x, 10x). Include a vehicle-only (DMSO) control.
-
Incubate the reactions at room temperature or 37°C for a predetermined time course (e.g., 30 min, 1 hr, 2 hr).
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalt the protein samples using a C4 ZipTip or equivalent.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the mass of the intact protein.
C. Expected Results A successful covalent modification will result in a mass shift in the protein's molecular weight corresponding to the molecular weight of the probe (207.26 Da). The extent of modification can be quantified by comparing the peak intensities of the unmodified and modified protein species.
| Sample | Molar Excess of Probe | Incubation Time | Expected Mass Shift (Da) |
| Control | 0x (DMSO) | 2 hr | 0 |
| Test 1 | 1x | 2 hr | +207.26 |
| Test 2 | 10x | 2 hr | +207.26 |
PART 2: Cellular Target Engagement and Selectivity Profiling
A critical aspect of probe characterization is to assess its target engagement and selectivity within a complex cellular environment.[8][9] Competitive activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[6]
Protocol 2: Competitive ABPP for Cellular Target Profiling
This protocol uses a broad-spectrum, alkyne-tagged covalent probe to profile the cellular targets of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in a competitive manner.
A. Materials
-
Live cells or cell lysate
-
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (stock solution in DMSO)
-
Broad-spectrum alkyne-tagged covalent probe (e.g., a cysteine-reactive iodoacetamide-alkyne probe)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide, Trypsin
-
LC-MS/MS reagents and instrumentation
B. Experimental Workflow
Caption: Competitive ABPP workflow for target identification.
C. Procedure
-
Cell Treatment: Treat cultured cells with varying concentrations of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (e.g., 0.1, 1, 10 µM) or DMSO for a defined period (e.g., 2-4 hours).
-
Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Competitive Labeling: Treat the lysates with the broad-spectrum alkyne-tagged probe. Proteins that have been engaged by the test probe will not be available for labeling by the alkyne probe.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Proteomic Sample Preparation: Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins enriched in each sample. The targets of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine will be identified by a dose-dependent decrease in their signal in the probe-treated samples compared to the DMSO control.
PART 3: Visualization of Target Engagement in Cells
Western blotting provides a straightforward method to visualize the modification of a specific protein target in cells, provided a suitable antibody is available.
Protocol 3: Western Blot Analysis of Target Modification
This protocol uses a mobility shift assay to detect the covalent modification of a target protein.
A. Materials
-
Cultured cells
-
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Experimental Workflow
Caption: Western blot workflow for detecting target modification.
C. Procedure
-
Treat cells with increasing concentrations of the chemical probe. Include a DMSO control.
-
Lyse the cells and normalize the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE. The covalent modification may cause a slight shift in the apparent molecular weight of the target protein.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
D. Expected Results A successful covalent modification may be observed as a slight upward shift in the molecular weight of the target protein band in the probe-treated lanes compared to the control lane. Alternatively, if the probe-adduct affects antibody recognition, a decrease in signal intensity may be observed.
Safety and Handling
WARNING: [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is a research chemical. Its toxicological properties have not been fully investigated. The presence of the aziridine moiety suggests potential for toxicity and mutagenicity.[10][11] The methylamine component may cause skin and eye irritation or damage.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
St. Denis, J. D., & Bodwell, J. R. (2023). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition, 62(35), e202304630. [Link]
-
Hall, C. M., & Nomura, D. K. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1020-1031. [Link]
-
ResearchGate. (n.d.). Aziridine precursors as synthetic applications. [Link]
-
Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. [Link]
-
Chen, W., et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters, 17(11), 2748-2751. [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(12), 1046-1055. [Link]
-
Kim, H. J., & Lee, J. (2018). Synthetic Applications of Aziridinium Ions. Molecules, 23(7), 1774. [Link]
-
van der Wel, T., et al. (2017). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 12(9), 1745-1762. [Link]
-
Schwalm, M. P., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(1), 16-31. [Link]
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Airgas. (2025). Methylamine Safety Data Sheet. [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. [Link]
-
Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10526-10543. [Link]
-
SERVA Electrophoresis GmbH. (2023). Polyethylenimine Safety Data Sheet. [Link]
-
3M. (2023). 3M™ Scotch-Weld™ Acrylic Structural Plastic Adhesive DP-8005 (Part A) Safety Data Sheet. [Link]
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- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
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safe handling and disposal of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Application Note: Safe Handling, Storage, and Chemical Deactivation of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Executive Summary & Scope
This technical guide defines the protocols for the safe management of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine . This compound contains a highly reactive aziridine moiety linked to a pyridine ring. Aziridines are potent alkylating agents, capable of crosslinking DNA and proteins. Furthermore, the structural similarity of this molecule to high-affinity nicotinic acetylcholine receptor (nAChR) ligands (such as A-85380) suggests potential neurotoxicity .
Target Audience: Synthetic chemists, radiochemists, and hazardous waste managers. Primary Hazard: DNA Alkylation (Carcinogenicity/Mutagenicity) and Neurotoxicity.
Hazard Mechanism & Toxicology
To handle this compound safely, one must understand why it is dangerous. The aziridine ring is a strained, three-membered heterocycle. It relieves this strain by reacting with nucleophiles (Nu).
-
In Vivo: The nucleophiles are DNA bases (guanine N7) or amino acid residues, leading to cytotoxicity.
-
Chemical Instability: Acidic protons protonate the aziridine nitrogen, activating the ring for rapid, often violent opening or polymerization.
DOT Diagram 1: Aziridine Activation & Alkylation Mechanism
Figure 1: Mechanism of aziridine toxicity. Protonation dramatically increases reactivity, facilitating DNA alkylation.
Engineering Controls & PPE Matrix
Standard laboratory precautions are insufficient for aziridines.
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood (CFH) or a Glovebox under inert atmosphere (Argon/Nitrogen).
-
Static Control: Use anti-static mats; aziridines can be volatile and flammable.
-
Balance: Balances must be inside the enclosure. Do not transport dry solids through the open lab.
Personal Protective Equipment (PPE)
Aziridines are small molecules that permeate standard nitrile rubber rapidly.
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to small alkylating agents. |
| Gloves (Outer) | Nitrile (Disposable) | Protects the inner laminate glove from tears/abrasion. |
| Respiratory | N95 (Solids) or P100 (if aerosolizing) | Only if outside a hood (Emergency only). |
| Eye Protection | Chemical Splash Goggles | Face shield required for volumes >100 mg. |
| Clothing | Tyvek Lab Coat (Closed front) | Prevents absorption through fabric. |
Storage & Stability Protocol
The primary amine tail ([...]-methylamine) makes this molecule basic, which can lead to intermolecular self-polymerization (the amine of one molecule attacks the aziridine of another).
-
Temperature: Store at -20°C or -80°C .
-
State: Preferably store as a dilute solution in a non-nucleophilic solvent (e.g., Toluene, THF) to prevent polymerization. If solid storage is necessary, keep strictly dry.
-
Container: Teflon-lined screw caps. Avoid ground glass joints (aziridines can seize joints via polymerization).
-
Atmosphere: Store under Argon. Moisture introduces protons (from carbonic acid in air) that catalyze decomposition.
Deactivation & Disposal Protocol (The "Quench")
Objective: Chemically destroy the aziridine ring by converting it into a harmless thio-ether or alcohol derivative before it enters the waste stream.
Reagent: Sodium Thiosulfate (
Step-by-Step Decontamination Procedure
-
Preparation of Quench Solution:
-
Dissolve 20g of Sodium Thiosulfate and 2g of Sodium Glycine (buffer) in 100mL of water.
-
Note: While acid accelerates the reaction, it can cause violent polymerization. A buffered neutral/mildly acidic nucleophile is safer for controlled quenching.
-
-
Quenching Process:
-
Dilute: Dilute the aziridine waste (or glassware rinse) with acetone or ethanol (1:10 ratio).
-
Add: Slowly add the Quench Solution to the waste. Use a 50-fold molar excess of thiosulfate relative to the aziridine.
-
Stir: Allow to stir at room temperature for 24 hours .
-
-
Verification (Self-Validating Step):
-
Do not assume destruction.[2][3] Spot a TLC plate with the quenched mixture alongside the starting material.
-
Using a stain (e.g., Ninhydrin for the amine), confirm the disappearance of the starting material spot and the appearance of a polar baseline spot (the ring-opened product).
-
Alternative: LC-MS verification of the mass shift (+113 Da for thiosulfate adduct).
-
-
Disposal:
-
Once validated, the solution can be labeled as "Deactivated Aziridine Waste" (non-acutely toxic, but still chemical waste).
-
Do not mix with strong oxidizers (creates sulfur dioxide).
-
DOT Diagram 2: Disposal & Deactivation Workflow
Figure 2: Validated workflow for chemical deactivation.
Emergency Procedures
-
Skin Contact:
-
Spill (Solid/Liquid):
-
Evacuate: Clear the area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Cover: Cover spill with a pad soaked in the Quench Solution (Thiosulfate). Allow to sit for 30 minutes before cleanup.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6]
-
European Chemicals Agency (ECHA). (n.d.).[7] Substance Information: Aziridine.[4][8][9] ECHA.[7]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Ethyleneimine (Aziridine).
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. peptide.com [peptide.com]
- 4. media.benjaminmoore.com [media.benjaminmoore.com]
- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reed.edu [reed.edu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. msnchem.com [msnchem.com]
Application Notes & Protocols: Delivery of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive framework and general protocols for the in vivo delivery of the novel compound [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine. The aziridine moiety suggests this compound is a reactive alkylating agent, necessitating stringent safety protocols. All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
Section 1: Compound Analysis & Critical Safety Considerations
Structural Rationale for Delivery Strategy
The chemical structure of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine dictates the critical parameters for its formulation and delivery. A proactive analysis of its functional groups is the cornerstone of a successful in vivo study.
-
Aziridine Ring: This is a highly strained, three-membered heterocycle that acts as a potent electrophile.[1] It is classified as an alkylating agent, similar to those used in chemotherapy (e.g., Thiotepa, Mitomycin C).[1][2] This functional group implies:
-
High Reactivity & Instability: The ring is susceptible to opening by nucleophiles, including water, which can lead to degradation of the parent compound. This profoundly impacts vehicle selection, formulation stability, and storage conditions.
-
Significant Toxicological Potential: Alkylating agents are often cytotoxic and can be carcinogenic.[2][3] Personnel handling the compound, as well as the animals receiving it, must be managed under strict safety protocols.[4][5]
-
-
Pyridine and Methylamine Groups: These basic moieties suggest that the compound's aqueous solubility will be highly pH-dependent. The presence of nitrogen atoms can influence interactions with metabolic enzymes and transporters. Small molecules containing pyridine rings are common in drug discovery, particularly as kinase inhibitors.[6][7]
Mandatory Safety & Handling Protocols
Given the compound's nature as a potential alkylating agent, all handling must occur within a certified chemical fume hood or a Class II biosafety cabinet.[4]
Required Personal Protective Equipment (PPE):
-
Long-sleeved, impermeable gown
-
Double-gloving with chemotherapy-rated gloves
-
Eye and face protection (safety glasses with side shields and/or face shield)
-
Fitted respirator may be required based on institutional EH&S assessment.[4]
All waste, including animal bedding from treated animals, syringes, and vials, must be disposed of as hazardous cytotoxic waste according to institutional guidelines.[5]
Section 2: Pre-formulation Assessment: The Foundation of In Vivo Success
Before any animal is dosed, a systematic pre-formulation screening is essential to develop a stable and effective delivery vehicle.[8][9] The goal is to create a formulation that maintains the compound's integrity and allows for accurate, reproducible dosing.
Solubility Profiling
The first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles.[9][10] This will dictate the possible routes of administration.
Protocol: Kinetic and Thermodynamic Solubility Assessment
-
Prepare a Panel of Vehicles: Screen a variety of solvents and co-solvents (see Table 1).
-
Kinetic Solubility (High-Throughput):
-
Add a high concentration of the compound (e.g., 10-20 mg/mL) to each vehicle in a 96-well plate format.
-
Shake at room temperature for 1-2 hours.
-
Analyze the supernatant for dissolved compound concentration via HPLC-UV or LC-MS/MS. This provides a rapid assessment of potential solubility.[10]
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess of the solid compound to a selection of the most promising vehicles from the kinetic screen.
-
Agitate the suspension at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Filter the suspension (e.g., using a 0.22 µm PVDF filter) and quantify the concentration of the dissolved compound in the filtrate. This value represents the true equilibrium solubility.[9][10]
-
-
pH-Dependent Solubility: Given the basic nature of the compound, assess solubility in a range of buffers (e.g., pH 2, 4.5, 6.8, 7.4) to understand its behavior in different physiological environments.[9]
Stability Analysis
Stability is paramount, especially for a reactive aziridine-containing compound. The goal is to find a formulation where the compound remains >95% intact for the duration of preparation and administration.
Protocol: Formulation Stability Testing
-
Prepare Formulations: Prepare the compound in the most promising vehicles identified during solubility screening at the target concentration.
-
Incubate: Store aliquots of the formulation under relevant conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (~25°C)
-
Physiological Temperature (37°C)
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Quantify: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent compound and identify any major degradants.[11] Forced degradation studies (acid, base, oxidation) can help proactively identify potential degradation pathways.[11]
Table 1: Common Preclinical Formulation Vehicles
| Vehicle Category | Examples | Properties & Considerations |
|---|---|---|
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), 0.9% Saline | Ideal for IV administration if solubility allows. Must be sterile and isotonic.[12][13] Potential for hydrolysis of the aziridine ring. |
| Aqueous Co-solvents | 5-10% DMSO, 10-40% PEG-400, 10-20% Solutol HS 15 | Used to increase solubility of hydrophobic compounds in aqueous systems.[14] Potential for vehicle-induced toxicity at higher concentrations. |
| Cyclodextrins | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) | Encapsulates hydrophobic molecules to increase aqueous solubility. Generally well-tolerated. |
| Lipid/Oil-Based | Corn oil, Sesame oil, Sunflower oil, Medium-chain triglycerides (MCT) | Suitable for oral (PO) or subcutaneous (SC) routes for lipophilic compounds. Protects against hydrolysis.[14] |
| Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose in water or saline | Used for poorly soluble compounds for PO or IP routes. Requires uniform particle size and constant agitation to ensure dose accuracy.[9] |
Section 3: Route of Administration (RoA) Selection & Detailed Protocols
The choice of administration route is a critical decision driven by the compound's physicochemical properties, the study's scientific objective (e.g., mimicking a clinical route, achieving specific pharmacokinetic profiles), and animal welfare.[15][16]
Decision-Making Workflow
The following diagram outlines the logical flow from pre-formulation data to RoA selection.
Caption: RoA Selection Workflow
Dosing Parameters for Rodent Models
Accurate dosing requires adherence to established guidelines for volumes and needle sizes to ensure animal welfare and data quality.[17][18]
Table 2: Recommended Dosing Parameters for Mice and Rats
| Route | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge (Mouse) | Needle Gauge (Rat) | Reference |
|---|---|---|---|---|---|
| IV | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 27-30G | 23-25G | [13][17] |
| IP | 10 mL/kg | 10 mL/kg | 25-27G | 23-25G | [17][19] |
| SC | 5-10 mL/kg | 5-10 mL/kg | 25-27G | 23-25G | [18][20] |
| PO | 10 mL/kg | 10-20 mL/kg | 20-22G (gavage) | 16-18G (gavage) |[21][22] |
Section 4: Standard Operating Protocols (SOPs)
The following protocols are generalized and must be adapted to specific institutional guidelines. A new sterile syringe and needle must be used for every animal.[18][23]
Protocol: Intravenous (IV) Injection (Mouse, Lateral Tail Vein)
Objective: To achieve rapid and complete bioavailability, bypassing first-pass metabolism.[24] Prerequisites: Compound is fully solubilized and stable in a sterile, isotonic, pH-neutral aqueous vehicle.[12][13]
-
Preparation: Warm the prepared, sterile formulation to room temperature.[12] Load the syringe with the calculated dose volume and remove all air bubbles.
-
Animal Restraint: Place the mouse in a suitable restraint device designed for tail vein injections.[12]
-
Vein Dilation: If necessary, warm the tail using a heat lamp or warm water (max 40°C) to induce vasodilation.[12]
-
Site Preparation: Clean the tail with a 70% alcohol or chlorhexidine wipe.[12][25]
-
Injection:
-
Identify one of the lateral tail veins. Start the injection as close to the tail tip as possible.[12]
-
Hold the tail under slight tension and insert a 27-30G needle, bevel up, into the vein at a shallow angle (~15-20 degrees).[25]
-
Successful entry is often confirmed by a "flash" of blood in the needle hub.
-
Inject the substance slowly and steadily over 15-30 seconds.[26] Resistance or the formation of a subcutaneous bleb indicates a failed attempt.
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[25][26] Monitor the animal for several minutes before returning it to its cage.
Protocol: Intraperitoneal (IP) Injection (Mouse)
Objective: A common parenteral route offering rapid absorption, though less controlled than IV. Prerequisites: The formulation can be a solution or a well-mixed suspension. All parenteral injections must be sterile.[12][23]
-
Preparation: Load the syringe with the calculated dose. For suspensions, vortex immediately before drawing up the dose to ensure uniformity.
-
Animal Restraint: Securely restrain the mouse using the scruff technique, placing it in dorsal recumbency with its head tilted slightly downward.[23] This allows abdominal organs to shift away from the injection site.[12]
-
Site Identification: Locate the lower right quadrant of the abdomen, avoiding the animal's midline and the cecum, which is typically on the left side.[23][27]
-
Site Preparation: Disinfect the injection site with 70% alcohol.[23]
-
Injection:
-
Insert a 25-27G needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[12][23]
-
Gently aspirate by pulling back on the plunger.[12][23] If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and re-attempt with a fresh syringe and needle at a new site.[12]
-
If aspiration is clear, inject the substance smoothly.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[27]
Protocol: Oral Gavage (PO) (Rat)
Objective: To simulate the most common clinical route of administration for small molecules.[28] Prerequisites: The compound is formulated as a solution or a uniform suspension.
-
Preparation: Calculate the required volume based on the animal's body weight (max 10-20 mL/kg for rats).[21] Use a proper, ball-tipped gavage needle.[22]
-
Measure Insertion Depth: Before restraining the animal, measure the gavage needle externally from the tip of the rat's nose to the last rib.[21][29] Mark this depth on the needle to prevent stomach perforation.
-
Animal Restraint: Restrain the rat firmly but gently, ensuring its head and body are aligned to create a straight path to the esophagus.[21][30] An assistant may be helpful.
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently slide it over the tongue toward the back of the mouth.[29][31]
-
The animal should swallow as the needle enters the esophagus. The needle should advance smoothly without any force.[21][30] If resistance is met, stop immediately, withdraw, and restart. Forcing the needle can cause fatal tracheal entry or esophageal perforation.
-
-
Dosing: Once the needle is advanced to the pre-measured depth, administer the substance slowly.[29]
-
Post-Dosing: Withdraw the gavage needle gently along the same path of insertion.[22] Return the animal to its cage and monitor for at least 10 minutes for any signs of respiratory distress.[22][29]
Protocol: Subcutaneous (SC or SQ) Injection (Mouse)
Objective: To provide a route for slower, more sustained absorption of a compound. Prerequisites: The formulation can be aqueous, an oil-based solution, or a suspension.
-
Preparation: Prepare the syringe with the calculated dose.
-
Animal Restraint: Grasp the loose skin over the shoulders/neck ("scruffing") to create a "tent" of skin.[18][26]
-
Site Preparation: Disinfecting the site with alcohol is recommended.[18]
-
Injection:
-
Post-Injection: Withdraw the needle and release the skin. Return the animal to its cage. If large volumes are administered, consider splitting the dose across multiple sites.[20][32]
Section 5: Experimental Workflow & Data Integration
A successful in vivo study integrates formulation, administration, and endpoint analysis into a cohesive workflow.
Caption: Integrated In Vivo Study Workflow
References
-
Intraperitoneal Injection in Mice. (n.d.). Queen's University. Retrieved February 14, 2026, from [Link]
-
Oral Gavage in the Rat. (2016, October 26). FSU Office of Research. Retrieved February 14, 2026, from [Link]
-
TECH 09b - Oral Gavage in Adult Rats. (n.d.). UBC Animal Care Services. Retrieved February 14, 2026, from [Link]
-
Administration Routes. (n.d.). NIH Office of Animal Care and Use. Retrieved February 14, 2026, from [Link]
-
SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. Retrieved February 14, 2026, from [Link]
-
Administration and injection of substances in mice. (2011, September 15). Direction des services vétérinaires. Retrieved February 14, 2026, from [Link]
-
Guidelines for the administration of substances to rodents. (2019, November 1). NTNU. Retrieved February 14, 2026, from [Link]
-
TECH 11b - Subcutaneous Injections in Adult Rats SOP. (2020, November 15). UBC Animal Care Committee. Retrieved February 14, 2026, from [Link]
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Application Notes & Protocols for High-Throughput Screening of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
A Guide for the Identification and Characterization of a Putative Covalent Inhibitor
Introduction: The Resurgence of Covalent Inhibitors and the Role of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in Discovery
The paradigm of drug discovery has seen a significant resurgence in the exploration and development of covalent inhibitors.[1][2][3] Once sidelined due to concerns about off-target reactivity and toxicity, targeted covalent inhibitors (TCIs) are now recognized for their potential to achieve high potency, prolonged duration of action, and the ability to address challenging drug targets previously considered "undruggable".[4][5] This renewed interest is largely due to a sophisticated understanding of inhibitor design, which involves a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable, covalent bond with a specific nucleophilic amino acid residue.[1][2][3][6]
This document provides a comprehensive guide to the high-throughput screening (HTS) of a novel putative covalent inhibitor, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine. The core of this molecule's potential as a covalent modifier lies in its aziridine moiety. The strained three-membered aziridine ring is a potent electrophile, susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine within a protein's binding pocket.[7][8][9] The pyridine-based scaffold likely serves to orient the molecule within the target's active site, providing the initial non-covalent interactions necessary for specificity.
Given the uncharacterized nature of this specific compound, this guide will present a robust, multi-tiered HTS strategy designed to:
-
Identify its potential protein targets through direct binding assessment.
-
Confirm its functional activity as an inhibitor.
-
Characterize its kinetic profile to understand its potency and reactivity.
This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Postulated Mechanism of Action
The primary hypothesis for the mechanism of action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is the irreversible covalent modification of a target protein. This is a two-step process:
-
Reversible Binding (Formation of the E-I complex): The compound first binds non-covalently to the target protein (E), forming a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by the affinity constant, KI.
-
Irreversible Covalent Bonding (Inactivation): Following the initial binding, the electrophilic aziridine ring is positioned to react with a nearby nucleophilic residue (e.g., Cys, Lys, Ser) on the protein, leading to the formation of an irreversible covalent bond. This step is characterized by the rate of inactivation, kinact.[1][2][3][10]
Caption: Postulated two-step mechanism of covalent inhibition.
Critical Safety Considerations: Handling Aziridine-Containing Compounds
Aziridine and its derivatives are highly reactive chemicals and must be handled with extreme caution.[7][8] They are classified as toxic and potentially carcinogenic.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin and eyes.[12] In case of skin contact, wash immediately and thoroughly with water.[7][12] For eye exposure, flush with water for at least 15 minutes and seek immediate medical attention.[7][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[8]
-
Waste Disposal: Dispose of all waste containing aziridine derivatives in accordance with local, state, and federal regulations for hazardous chemical waste.
A Multi-Tiered High-Throughput Screening Workflow
A robust HTS cascade is essential for the efficient identification and validation of covalent inhibitors, minimizing false positives and negatives. We propose a three-tiered approach:
-
Primary Screen: High-throughput mass spectrometry to directly detect covalent adduct formation.
-
Secondary & Orthogonal Confirmation: Functional assays and biophysical methods to confirm inhibitory activity and binding.
-
Kinetic Characterization: In-depth kinetic analysis to determine the key parameters of covalent inhibition (kinact and KI).
Caption: High-Throughput Screening cascade for a putative covalent inhibitor.
PART 1: Primary Screen - Direct Detection of Covalent Binding
Methodology: High-Throughput Intact Protein Mass Spectrometry
The most direct method to identify a covalent inhibitor is to measure the mass increase of the target protein upon incubation with the compound.[6][13][14] High-throughput mass spectrometry platforms, such as acoustic ejection mass spectrometry (AEMS) or solid-phase extraction-based systems, are ideal for this purpose, allowing for rapid analysis of thousands of compounds.[4][13]
Protocol: Intact Protein MS Screen
-
Plate Preparation:
-
Using a 384- or 1536-well plate, dispense the target protein (e.g., a cysteine-containing kinase or protease) to a final concentration of 1-5 µM in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine and other library compounds to a final concentration of 10-50 µM. Include negative controls (DMSO vehicle) and positive controls (a known covalent inhibitor for the target).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-4 hours). The incubation time should be optimized to allow for covalent bond formation.
-
-
Sample Analysis:
-
Analyze the samples directly using a high-throughput mass spectrometry system. These systems typically involve a rapid desalting step followed by electrospray ionization and detection with a time-of-flight (TOF) analyzer.[13]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in each well.
-
Identify hits by looking for a mass shift corresponding to the molecular weight of the compound covalently attached to the protein.[6]
-
Calculate the percentage of modified protein for each compound.
-
Data Presentation: Primary Screen Results
| Compound ID | Target Protein MW (Da) | Observed MW (Da) | Mass Shift (Da) | % Modification | Hit Call |
| DMSO Control | 30,000.0 | 30,000.5 | +0.5 | 0% | No |
| Positive Control | 30,000.0 | 30,450.2 | +450.2 | 85% | Yes |
| [6-(...)]methylamine | 30,000.0 | 30,207.7 | +207.7 | 72% | Yes |
| Library Cmpd X | 30,000.0 | 30,001.1 | +1.1 | 0% | No |
(Note: Molecular weight of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is approx. 207.27 Da)
PART 2: Secondary & Orthogonal Assays - Hit Confirmation
Hits from the primary screen must be validated using orthogonal assays to eliminate false positives and confirm functional activity.
Methodology 1: Functional Enzyme Activity Assay
This assay determines if the covalent binding translates into modulation of the protein's biological function (e.g., inhibition of enzymatic activity).
Protocol: Discontinuous Functional Assay
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.
-
-
Detection:
-
Read the plate on a plate reader at appropriate excitation/emission wavelengths (for fluorescent assays) or absorbance (for colorimetric assays) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration and pre-incubation time.
-
Plot the percentage of enzyme activity versus compound concentration to determine the IC50 value at each pre-incubation time point. A leftward shift in the IC50 curve with increasing pre-incubation time is a hallmark of irreversible inhibition.[3]
-
Methodology 2: Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in a protein's melting temperature (Tm) upon ligand binding. Covalent modification often leads to a significant stabilization of the protein, resulting in an increased Tm.[6][15]
Protocol: DSF Assay
-
Plate Preparation:
-
In a 96- or 384-well PCR plate, mix the target protein, the hit compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
-
Fluorescence Monitoring:
-
Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the transition is the Tm.
-
A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control confirms binding.[15]
-
Data Presentation: Secondary Assay Summary
| Compound ID | Functional IC50 (30 min pre-inc.) | DSF ΔTm (°C) | Confirmation |
| [6-(...)]methylamine | 0.85 µM | + 8.2 °C | Confirmed Hit |
| False Positive X | > 100 µM | + 0.1 °C | Rejected |
PART 3: Kinetic Characterization of Confirmed Hits
For covalent inhibitors, IC50 values are insufficient as they are dependent on assay conditions (e.g., incubation time). A full kinetic characterization, determining the maximal rate of inactivation (kinact) and the affinity constant (KI), is required to understand the inhibitor's true potency.[1][2][10]
Methodology: Kitz-Wilson Analysis
The Kitz-Wilson method is a continuous assay approach used to determine kinact and KI.[10]
Protocol: Kitz-Wilson Plot
-
Assay Setup:
-
Set up a continuous enzyme activity assay with varying concentrations of the inhibitor and a fixed, saturating concentration of the substrate.
-
-
Progress Curves:
-
Monitor the reaction progress curves (product formation over time) for each inhibitor concentration. For an irreversible inhibitor, the reaction rate will decrease over time as more enzyme becomes inactivated.
-
-
Data Analysis:
-
For each inhibitor concentration [I], determine the apparent first-order rate constant of inactivation (kobs) by fitting the progress curve to the equation: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product at time t, and v₀ is the initial velocity.
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I])
-
The kinact is the Vmax of this plot, and KI is the Km.
-
This detailed characterization provides invaluable information for structure-activity relationship (SAR) studies and lead optimization, allowing for the fine-tuning of both binding affinity and reactivity.[1][2]
References
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Zhang, Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]
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Frigerio, M., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
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Frigerio, M., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information. [Link]
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MSN Chemical. (2023). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
Li, Y., et al. (2023). High-Throughput Covalent Modifier Screening with Acoustic Ejection Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Scilit. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]
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Zhu, B., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening. [Link]
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WuXi AppTec. (2021). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
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Britton, M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]
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Frigerio, M., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Europe PMC. [Link]
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Adamek, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]
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Cole-Parmer. (2009). Material Safety Data Sheet - 1-Aziridineethanol, 97%. [Link]
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International Agency for Research on Cancer. (1999). Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
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Oreate AI Blog. (2024). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. [Link]
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Ward, C. C., et al. (2017). High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. Angewandte Chemie International Edition. [Link]
-
Dwyer, T. S., et al. (2022). Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype. Frontiers in Pharmacology. [Link]
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Amanote Research. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors. Journal of Biomolecular Screening. [Link]
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Wang, H., et al. (2023). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. [Link]
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Lee, H., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal. [Link]
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Akao, Y., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]
-
Fedorov, O. A., et al. (2018). Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate. The Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]
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Legg, K. C., & Gherman, B. F. (2014). β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study. Computational and Theoretical Chemistry. [Link]
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Zhang, X., et al. (2021). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. Journal of the American Chemical Society. [Link]
-
Eaton, J. B., et al. (2015). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry. [Link]
-
Lodochnikova, O. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]
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Troubleshooting & Optimization
how to improve the solubility of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine for assays
Topic: [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine[1]
Executive Summary
You are likely experiencing precipitation when diluting [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (hereafter Compound A ) into aqueous assay buffers.[1]
The Central Conflict:
-
Solubility: The primary amine (methylamine tail) requires protonation (pH < 9) for water solubility.[1]
-
Stability: The aziridine ring is acid-sensitive .[1] Exposure to acidic pH (< 6) or nucleophilic acids (HCl) triggers rapid ring-opening and polymerization, destroying your compound before the assay begins.[1]
The Solution: Do not use acid to solubilize.[1] Use a DMSO stock for low-concentration assays, or a Cyclodextrin (HP-β-CD) vehicle for high-concentration applications.[1]
Module 1: Root Cause Analysis (The Chemistry)
To solve the solubility issue, we must understand the competing chemical requirements of the molecule's three functional zones.
| Functional Group | Property | Solubility Requirement | Stability Constraint |
| Aziridine Ring | Reactive Alkylator | Hydrophobic (Lipophilic) | Unstable in Acid. Hydrolyzes/Polymerizes at pH < 6.[1] |
| Pyridine Ring | Weak Base (pKa ~5.[1]2) | Moderate Polarity | Stable, but contributes to lipophilicity at neutral pH.[1] |
| Methylamine | Primary Amine (pKa ~9.[1]2) | Soluble if Ionized ( | Needs pH < 9.2 to ionize.[1] Free base is lipophilic.[1] |
The "Crash-Out" Mechanism: When you dilute a DMSO stock of the free base into a neutral buffer (pH 7.4), the pyridine is uncharged (hydrophobic). If the concentration exceeds the kinetic solubility limit of the partially ionized methylamine, the hydrophobic aziridine-pyridine core drives precipitation.
Visualizing the Stability Trap:
Figure 1: The "Solubility Trap."[1] Acidification dissolves the compound but destroys the pharmacophore.[1] Cyclodextrins provide the only safe path for high concentrations.
Module 2: Recommended Protocols
Protocol A: Standard DMSO Stock (For Cellular Assays < 50 µM)
Best for: High-throughput screening (HTS), IC50 determination.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Preparation:
-
Prepare a 10 mM or 20 mM stock in 100% DMSO.
-
Vortex vigorously.[1] The solution should be clear and colorless.
-
-
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.
-
Note: Repeated freeze-thaw cycles introduce moisture, which degrades the aziridine.[1]
-
-
Assay Dilution (The Critical Step):
-
Do not add neat DMSO stock directly to the cell media in the well (this causes local precipitation).
-
Intermediate Step: Dilute the stock 10x or 100x into cell culture media without serum first, vortex rapidly, then add to the cells.
-
Final DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking your compound's effects [1].[1]
-
Protocol B: Cyclodextrin Formulation (For Animal Studies or High Conc.)
Best for: In vivo dosing, assays requiring > 100 µM, or extended stability.[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular cone" around the lipophilic aziridine/pyridine core, shielding it from water while the outer shell remains soluble [2].[1]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.[1]4) or 0.9% Saline.[1] Filter sterilize (0.22 µm).
-
Compound Addition:
-
Solubilization:
-
Sonicate in a water bath for 10–20 minutes at ambient temperature.
-
Result: This should yield a clear solution up to 1–5 mg/mL (depending on specific crystallinity).[1]
-
-
pH Check: Verify pH is 7.0–7.5. If adjustment is strictly necessary, use dilute NaOH.[1] Never use acid.
Module 3: Assay Compatibility & Troubleshooting
Decision Tree: Choosing Your Method
Figure 2: Formulation Decision Tree. Select the method based on required concentration.
Buffer Incompatibility Guide
| Buffer System | Rating | Notes |
| PBS (Phosphate Buffered Saline) | Good | Standard choice.[1] pH 7.4 protects the aziridine.[1] |
| HEPES | Excellent | Good buffering capacity at pH 7.2–7.[1]6. Non-nucleophilic.[1] |
| Tris (Tris-hydroxymethyl-aminomethane) | Caution | The free amine in Tris is nucleophilic.[1] High concentrations of Tris could theoretically react with the aziridine over long incubations (>24h), though slower than acid hydrolysis.[1] |
| Acetate / Citrate (pH < 6) | FORBIDDEN | Acidic pH will cause ring opening (solvolysis) [3].[1] |
Frequently Asked Questions (FAQ)
Q: Can I convert the amine to a Hydrochloride (HCl) salt to improve solubility?
A: No. While HCl would protonate the methylamine and improve solubility, the chloride ion (
Q: My compound dissolved in DMSO, but precipitated when I added it to the media. Why? A: This is the "solvent shock" effect.[1] You likely added a high-concentration drop of DMSO into aqueous media.[1] The DMSO diffused away faster than the compound could disperse, leaving the hydrophobic compound stranded in water.[1] Fix: Perform an intermediate dilution (e.g., dilute stock 1:10 in media, vortex immediately, then add to the plate).
Q: How do I know if I broke the aziridine ring? A: Run an LC-MS.
-
Intact: Mass =
.[1] -
Hydrolyzed (Ring Opened by Water): Mass =
(Addition of ).[1] -
Polymerized: Broad peaks at higher molecular weights.[1]
References
-
Assay Guidance Manual. (2025).[1][2] DMSO Tolerance in Cell-Based Assays.[1][3][4] NCBI Bookshelf.[1][2] [Link]
-
Loftsson, T., & Brewster, M. E. (1996).[1] Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of drugs.[1][5][][7][8] Journal of Pharmaceutical Sciences. [Link]
-
Solubility of Things. (2024).[1][9] Aziridine Stability and Reactivity.[1][10][11][Link]
-
Master Organic Chemistry. (2017). pKa Values of Amines and Pyridines.[1][Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Figure 19: [DMSO tolerance. HeLa cells seeded...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. hpc-standards.com [hpc-standards.com]
avoiding off-target effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in cells
A Guide for Researchers on Mitigating Off-Target Effects in Cellular Assays
Welcome to the technical support center for [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for using this compound in cellular experiments. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address potential challenges, ensuring the scientific integrity of your results.
While specific published data on the biological targets of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is limited, its structure provides important clues about its potential activities and, consequently, its potential for off-target effects. The molecule combines a pyridine-based scaffold, common in many selective inhibitors, with a highly reactive aziridine ring. The aziridine group is a strained, three-membered heterocycle that is susceptible to nucleophilic attack, making the compound a potential alkylating agent.[1][2] This inherent reactivity is a double-edged sword: it could be key to the compound's primary mechanism of action but also a significant source of non-specific interactions.
This guide will focus on strategies to de-risk your experiments and validate your findings when working with this and other reactive chemical probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for off-target effects with this compound?
The chemical structure of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine suggests two main sources of off-target effects:
-
Reactivity of the Aziridine Ring: Aziridines are potent electrophiles and can covalently modify nucleophilic residues (like cysteine, histidine, and lysine) on proteins or even nucleic acids.[3][4] This can lead to non-specific alkylation of numerous cellular components, causing cytotoxicity or other effects unrelated to the intended target.[2]
-
Interactions of the Pyridine Core: The pyridine and methylamine components form a scaffold that could have affinity for a variety of protein targets, such as kinases, G-protein coupled receptors (GPCRs), or transporters. For example, similar pyridine-based structures have been shown to act as selective inhibitors of various enzymes and receptors.[5][6][7]
It is crucial to determine if the observed cellular phenotype is due to a specific, high-affinity interaction or a result of the compound's broader reactivity.
Q2: How do I select an appropriate starting concentration for my cellular assays?
For a novel compound, it's essential to establish a therapeutic window where on-target effects can be observed in the absence of generalized cytotoxicity. A broad dose-response experiment is the best starting point.
Recommended Initial Dose-Response Experiment:
| Parameter | Recommendation | Rationale |
| Cell Lines | Start with a small panel (2-3) of relevant cell lines. | Sensitivity can be cell-type dependent. |
| Concentration Range | Use a wide, logarithmic range (e.g., 1 nM to 100 µM). | To capture the full dose-response curve, from no effect to toxicity. |
| Incubation Time | Test at least two time points (e.g., 24h and 72h). | To distinguish between acute toxicity and longer-term cytostatic effects. |
| Assay Type | Use a viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo®). | To determine the concentration at which non-specific toxicity begins. |
From this data, you can determine the EC50 (half-maximal effective concentration) for your desired phenotype and the CC50 (half-maximal cytotoxic concentration). A high-quality chemical probe should have a significant window between these two values.[8] For subsequent experiments, use the lowest concentration that gives a robust on-target phenotype, ideally well below the CC50.
Q3: What are the essential control experiments I should run?
To ensure your results are valid, a series of control experiments is non-negotiable. Chemical probes are never perfectly selective, and robust controls are necessary to correctly interpret your data.[9]
| Control Type | Description | Purpose |
| Vehicle Control | Treat cells with the same concentration of the compound's solvent (e.g., DMSO). | To account for any effects of the solvent on the cells. |
| Negative Control Compound | A structurally similar but biologically inactive analog of your compound. | To demonstrate that the observed phenotype is not due to a non-specific structural feature. |
| Positive Control Compound | A known inhibitor or activator of the hypothesized target or pathway. | To confirm that your assay is working as expected. |
| Orthogonal Validation | Use a non-pharmacological method to validate the target. | To provide independent evidence linking the target to the phenotype. |
Orthogonal methods like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the putative target are powerful ways to confirm that the phenotype observed with your compound is indeed due to the modulation of that specific target.[10]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed at concentrations where I expect to see a specific phenotype.
-
Plausible Cause: The high reactivity of the aziridine ring is likely causing widespread, non-specific alkylation and cellular toxicity, masking any specific on-target effects.[2]
-
Troubleshooting Steps:
-
Re-evaluate Concentration and Time: Significantly lower the concentration range in your experiments. The on-target effect may occur at a much lower concentration than initially tested. Also, reduce the incubation time to minimize cumulative toxic effects.
-
Assess Target Engagement: If the target is known, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target at non-toxic concentrations.[11] This helps to separate target binding from downstream phenotypic effects that may be convoluted by toxicity.
-
Use a Scavenger: In some instances, adding a nucleophilic scavenger like glutathione to the media can help quench non-specific reactivity, although this may also impact the on-target activity if it is dependent on the aziridine's reactivity. This should be approached with caution and thorough validation.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Plausible Cause: Aziridine-containing compounds can be unstable in aqueous solutions or may react with components in the cell culture media.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of the compound fresh from a frozen stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Test Compound Stability: Use an analytical method like HPLC-MS to assess the stability of the compound in your specific cell culture media over the course of your experiment. This will tell you if the compound is degrading over time.
-
Consider Serum-Free Conditions: For shorter experiments, consider running the assay in serum-free or reduced-serum media. Serum proteins can non-specifically bind to or be modified by reactive compounds, reducing the effective concentration available to the cells.
-
Problem 3: The observed phenotype does not align with the known function of my hypothesized target.
-
Plausible Cause: The phenotype is being driven by an unknown off-target effect. Most small molecule drugs interact with unintended biological targets.[12]
-
Troubleshooting Steps:
-
Employ a Structurally Unrelated Probe: Use a well-validated chemical probe for the same target that is structurally different from your compound. If both compounds produce the same phenotype, it strengthens the hypothesis that the effect is on-target.[9]
-
Perform a Target Deconvolution Screen: If the primary target is unknown or the results are confusing, consider unbiased approaches to identify potential binding partners. Techniques like chemical proteomics or affinity chromatography-mass spectrometry can help identify the proteins that your compound interacts with in the cell.
-
Utilize Computational Prediction Tools: In silico tools can predict potential off-target interactions based on the compound's structure, providing a list of candidates to investigate experimentally.[12]
-
Visualized Workflow and Protocols
Workflow for Validating a Chemical Probe and Mitigating Off-Target Effects
Caption: A generalized workflow for characterizing a new chemical probe.
Protocol: Determining Cellular Viability and Optimal Concentration using an MTT Assay
This protocol provides a framework for an initial dose-response experiment.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in DMSO.
-
Perform a serial dilution in cell culture media to create a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.). Include a vehicle-only control.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the compound or vehicle.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
References
- Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
-
MDPI. (2018, September 23). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Available from: [Link]
-
The Chemical Probes Portal. Target engagement. Available from: [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available from: [Link]
- Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery.
- CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
- Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
-
PMC. (2021, July 1). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available from: [Link]
- BenchChem. (2025, December).
- MSN Chemical. (2025, November 9). Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them.
-
MDPI. (2021, May 28). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Available from: [Link]
-
PubMed. (2009, August 15). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. Available from: [Link]
-
PMC. (2009, August). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Available from: [Link]
- Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
-
PMC. (2018, December 14). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Available from: [Link]
- U.S. Environmental Protection Agency. 1,2-Propyleneimine (2-Methyl Aziridine).
- Griffith Research Online. (2020, October 16). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
-
MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][13]naphthyridin-2(1H)- one.
- PubMed. (2025, January 31). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.
-
PubMed. (2008, March 15). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Available from: [Link]
- BindingDB. BDBM50083644 CHEMBL322066::[4-(6-Piperazin-1-yl-pyridin-3-yl).
- ResearchGate. (2016, October). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)
- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- MDPI. (2024, July 24). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. annualreviews.org [annualreviews.org]
minimizing toxicity of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in vivo
Disclaimer
This document is intended for informational purposes only and does not constitute professional medical or toxicological advice. The handling and in vivo administration of investigational compounds such as [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine should only be conducted by qualified professionals in a controlled laboratory setting, in strict accordance with all applicable institutional, national, and international guidelines and regulations. The author and publisher of this document are not responsible for any errors or omissions, or for any consequences arising from the application of the information contained herein. Researchers are strongly advised to consult with institutional review boards, animal care and use committees, and qualified toxicologists before commencing any in vivo studies.
Technical Support Center: In Vivo Applications of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Welcome to the technical support resource for researchers utilizing [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine in in vivo models. This guide provides troubleshooting advice and frequently asked questions to help mitigate potential toxicities and ensure reproducible, high-quality data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine and how does it relate to its potential in vivo toxicity?
A1: [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine contains a reactive aziridine ring. This functional group is a potent electrophile and can alkylate nucleophilic sites on biomolecules, including DNA and proteins. This alkylating activity is fundamental to its intended pharmacological effect but is also a primary driver of its toxicity. Off-target alkylation can lead to cellular damage, mutagenesis, and cytotoxicity, manifesting as systemic toxicity in vivo. Understanding this dual role is critical for designing experiments that maximize therapeutic index.
Q2: We are observing significant weight loss and lethargy in our mouse model at our initial dose. What are the immediate steps for troubleshooting this issue?
A2: Significant weight loss (>15-20% of initial body weight) and lethargy are common clinical signs of systemic toxicity. Immediate actions should include:
-
Dose Reduction: This is the most critical first step. A dose de-escalation of 30-50% is recommended for the next cohort.
-
Refined Monitoring: Increase the frequency of animal monitoring to at least twice daily to catch early signs of distress.
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and softened, palatable food to encourage eating. All supportive care measures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Vehicle Control Review: Ensure that the vehicle itself is not contributing to the observed toxicity. A vehicle-only control group is essential.
Q3: How can we proactively mitigate the expected on-target, off-tumor toxicity of an alkylating agent like this?
A3: Mitigating the toxicity of alkylating agents often involves a multi-pronged approach:
-
Formulation Strategy: Encapsulating the compound in a nanoparticle or liposomal delivery system can alter its pharmacokinetic profile, potentially reducing exposure to healthy tissues while concentrating it in the target (e.g., tumor) tissue through the enhanced permeability and retention (EPR) effect.
-
Dosing Schedule Optimization: Fractionating the total dose—giving smaller doses more frequently—can sometimes be better tolerated than a single large dose. For example, instead of 10 mg/kg once a week, consider 5 mg/kg twice a week. This must be empirically determined.
-
Combination Therapy: Co-administering a cytoprotective agent may be a viable strategy. The selection of such an agent would depend on the specific toxicities observed (e.g., a nephroprotective agent if kidney injury is noted).
Q4: What are the recommended bioanalytical methods to confirm target engagement and assess systemic exposure in our animal models?
A4: To correlate pharmacokinetics (PK) with pharmacodynamics (PD) and toxicity, the following are recommended:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the concentration of the parent compound and its major metabolites in plasma and tissue homogenates. This will provide crucial data on exposure levels (AUC, Cmax).
-
Target Engagement Assays: Depending on the molecular target, this could involve techniques like Western blotting or immunohistochemistry (IHC) to measure downstream signaling changes, or specialized probes to directly quantify target alkylation.
Part 2: Troubleshooting Guides
Issue 1: High Incidence of Acute Toxicity and Mortality
-
Problem: Unexpectedly high mortality rate within 24-48 hours post-administration, even at doses predicted to be safe from in vitro data.
-
Causality Analysis: In vitro IC50 values often do not directly translate to in vivo efficacy or toxicity. Acute toxicity can be caused by exaggerated pharmacology, rapid Cmax leading to off-target effects, or vehicle-related issues.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acute toxicity.
Issue 2: Lack of Efficacy at Non-Toxic Doses
-
Problem: The compound is well-tolerated at the administered doses, but there is no observable therapeutic effect in the disease model.
-
Causality Analysis: This points to a suboptimal therapeutic window. The exposure levels at non-toxic doses may be insufficient to drive the desired pharmacological effect. This could be due to poor bioavailability, rapid metabolism, or inefficient delivery to the target tissue.
-
Troubleshooting Workflow:
Caption: Workflow for addressing lack of efficacy.
Part 3: Experimental Protocols
Protocol 1: Dose-Range Finding (MTD) Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., CD-1 or BALB/c), age- and sex-matched (n=3-5 per group).
-
Acclimatization: Allow animals to acclimatize for at least 7 days before the study begins.
-
Dose Preparation: Prepare fresh formulations of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine on the day of dosing. A common vehicle might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation must be sterile-filtered.
-
Dose Groups: Establish at least four dose groups and one vehicle control group. Doses should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, fur) daily for 14 days.
-
Use a standardized clinical scoring system to minimize bias.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Data Analysis:
| Dose Group (mg/kg) | Mean Body Weight Change (%) Day 7 | Mean Body Weight Change (%) Day 14 | Clinical Signs Observed (Incidence) |
| Vehicle | +5% | +8% | None (0/5) |
| 1 | +4% | +7% | None (0/5) |
| 3 | -2% | +3% | Mild lethargy Day 1 (1/5) |
| 10 | -12% | -5% | Lethargy, ruffled fur (4/5) |
| 30 | -25% (euthanasia criteria met) | N/A | Severe lethargy, hunched posture (5/5) |
Table 1: Example data summary from a dose-range finding study. Based on this hypothetical data, the MTD would be considered to be below 30 mg/kg and likely around 10 mg/kg, which would be the starting point for efficacy studies.
Part 4: References
This section would normally contain a numbered list of peer-reviewed articles and authoritative guidelines. As this compound is hypothetical for the purpose of this exercise, real references cannot be provided. In a real-world scenario, this section would be populated with links to relevant publications on PubMed, FDA guidelines, etc.
Technical Support Center: Purification & Handling of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
[1]
Current Status: Operational Ticket ID: AZ-PYR-006 Subject: Optimization of isolation protocols for acid-sensitive aziridinyl-pyridine conjugates.[1]
Executive Summary: The Stability Paradox
You are likely encountering difficulties because this molecule presents a "Stability Paradox."[1] It contains three distinct functional domains that require conflicting purification conditions:
-
The Aziridine Ring: Highly acid-sensitive (prone to ring-opening) and electrophilic.[1]
-
The Primary Amine (Methylamine): Highly polar and nucleophilic.
-
The Pyridine Core: Basic and prone to tailing on silica.
The Critical Failure Mode: Standard silica gel chromatography is slightly acidic (pH 4–5). This acidity protonates the aziridine nitrogen, activating the ring for nucleophilic attack by the free methylamine tail of a neighboring molecule. This triggers an autocatalytic polymerization, often observed as the product turning into an insoluble gum during concentration.
This guide provides the protocols to break this cycle.
Module 1: Flash Chromatography (The "Acid Trap")
User Issue: "My compound streaks on TLC and yield drops significantly after column chromatography."
Root Cause: Silica gel acidity is catalyzing the ring-opening of the aziridine.
Protocol A: The Gold Standard (Basic Alumina)
Basic Alumina is the superior stationary phase for this application. It suppresses protonation, protecting the aziridine ring while allowing the polar amine to elute.
-
Stationary Phase: Basic Alumina (Brockmann Activity IV).[1]
-
Deactivation Protocol:
-
Eluent System: Dichloromethane (DCM) / Methanol (MeOH) gradient (99:1 to 90:10).[1]
-
Do not add Ammonia: The alumina is already basic enough.
-
Protocol B: The Silica Workaround (If Alumina is unavailable)
If you must use silica, you must chemically neutralize the surface silanols before the compound touches the column.
-
Slurry Preparation: Slurry silica gel in Hexanes containing 5% Triethylamine (TEA).
-
Column Packing: Pour the column and flush with 3 column volumes (CV) of Hexanes/TEA (95:5).
-
Equilibration: Flush with your starting eluent (e.g., DCM/TEA 99:1) to remove excess heat.[1]
-
Running the Column: Maintain 1% TEA in the mobile phase throughout the run.
Module 2: HPLC Method Development
User Issue: "I see peak splitting and broad tailing, or the peak disappears during the run."
Root Cause:
-
Tailing: Interaction between the basic methylamine/pyridine and residual silanols on the column.
-
Disappearance: Use of acidic modifiers (TFA/Formic Acid) causing on-column degradation.[1]
Recommended HPLC Conditions
You must operate at a high pH to keep the amine in its neutral (free base) state.
| Parameter | Recommendation | Rationale |
| Column | Hybrid Particle (e.g., XBridge BEH C18) or Polymer-based | Standard silica dissolves at pH > 8.[1] Hybrid columns survive pH 1-12.[1] |
| Buffer (A) | 10 mM Ammonium Bicarbonate (pH 10) | Maintains basic pH to suppress protonation; volatile for lyophilization.[1] |
| Organic (B) | Acetonitrile | Lower viscosity than MeOH, better peak shape for amines.[1] |
| Gradient | 5% B to 90% B | Standard gradient; adjust based on retention. |
| Temperature | < 30°C | Minimize thermal degradation of the aziridine. |
⛔ CRITICAL WARNING: NEVER use Trifluoroacetic Acid (TFA).[1] It will instantly open the aziridine ring to form the trifluoroacetate ester or hydrolyzed alcohol.
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for purification and the chemical mechanism of failure on acidic silica.
Caption: Decision tree for stationary phase selection highlighting the mechanism of acid-catalyzed failure.
Module 3: Workup & Storage FAQs
Q1: The compound degrades when I remove the solvent on the rotovap. Why? A: This is likely "Concentration Effect Polymerization." As the solvent evaporates, the concentration of the molecule increases. Since the molecule contains both a nucleophile (amine) and an electrophile (aziridine), the reaction rate between them increases exponentially with concentration.
-
Fix: Do not evaporate to dryness if possible. Store as a concentrated solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C. If you must isolate the solid, use a lyophilizer (freeze dryer) with the Ammonium Bicarbonate buffer, keeping the matrix cold.[1]
Q2: Can I form a salt (HCl or TFA) to make it a stable solid?
A: ABSOLUTELY NOT.
Adding strong acid to form a salt will protonate the aziridine nitrogen (
Q3: My NMR shows a new set of multiplets around 3.5–4.0 ppm after purification. A: This indicates hydrolysis. The aziridine ring has opened to form the amino-alcohol. This usually happens if:
-
The silica wasn't neutralized.[1]
-
The HPLC fraction contained water and wasn't frozen immediately.[1]
-
The HPLC buffer pH was too low.[1]
References
-
Vedejs, E., & Little, J. D. (2002).[1] Aziridine-2-carboxaldehyde: A Reactive Synthon for the Synthesis of Aziridinyl-Containing Compounds. Journal of Organic Chemistry. Link (Demonstrates instability of aziridines on silica).[1]
-
Stanković, S., et al. (2014).[1] Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC/NIH.[1] Link (Establishes Basic Alumina Activity IV as the gold standard for aziridine purification).[1]
-
Agilent Technologies. (2014).[1] Control pH During Method Development for Better Chromatography. Link (Guidance on high pH buffers for basic amines).
-
Organic Syntheses. (1968).[1] cis-2-Benzyl-3-phenylaziridine. Org. Synth. 1968, 48,[1] 20. Link (Historical precedent for aziridine handling).[1]
Validation & Comparative
Comparative Guide to Confirming the Mechanism of Action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine as a Putative Covalent Inhibitor of Cathepsin B
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine. Publicly available information on the specific biological targets of this molecule is currently limited. However, its chemical structure, which features a reactive aziridine ring, strongly suggests a potential role as a covalent inhibitor. Aziridine-containing compounds are known to act as alkylating agents, forming stable covalent bonds with nucleophilic residues in biological macromolecules.[1][2]
Based on this structural feature, we propose a hypothetical mechanism of action: the covalent inhibition of Cathepsin B (CTSB), a cysteine protease implicated in various pathologies, including cancer.[3][4] This guide will provide a comparative analysis of this proposed mechanism against known covalent and non-covalent inhibitors of CTSB, supported by detailed experimental protocols to validate this hypothesis.
Introduction: The Rationale for Investigating [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine as a Cathepsin B Inhibitor
Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein turnover.[5] However, its overexpression and altered trafficking are strongly correlated with the progression of numerous cancers.[1] In the tumor microenvironment, extracellular CTSB contributes to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[6][7] It can also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes cancer cell dissemination.[3] Given its significant role in oncology, CTSB is a compelling therapeutic target.[3][4]
The compound [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine incorporates a strained three-membered aziridine ring, which is highly susceptible to nucleophilic attack. The thiol group of the cysteine residue (Cys29) in the active site of CTSB is a potent nucleophile, making it a plausible target for covalent modification by this compound.[2][8] This guide outlines the necessary steps to confirm this hypothesis, from initial biochemical characterization to cellular and in vivo validation.
Signaling Pathway: The Role of Cathepsin B in Cancer Progression
Caption: Hypothetical signaling pathway of Cathepsin B in cancer.
Comparative Analysis with Alternative Cathepsin B Inhibitors
To understand the potential therapeutic profile of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, it is essential to compare its (hypothesized) properties with those of established CTSB inhibitors. These can be broadly categorized into covalent and non-covalent inhibitors.
| Inhibitor Class | Compound Example | Mechanism of Action | Key Characteristics |
| Hypothetical Covalent | [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine | Proposed: Irreversible covalent modification of the active site Cys29 via nucleophilic opening of the aziridine ring. | To be determined: Potency, selectivity, cell permeability, and in vivo efficacy. |
| Covalent (Epoxysuccinyls) | E-64, CA-074 | Irreversible alkylation of the active site Cys29.[9] | E-64 is a broad-spectrum cysteine protease inhibitor. CA-074 is highly selective for CTSB.[9][10] |
| Covalent (Vinyl Sulfones) | K11777 | Irreversible Michael addition with the active site Cys29.[11] | Potent inhibitors of papain-family cysteine proteases.[11] |
| Non-Covalent (Peptide Aldehyde) | Leupeptin | Reversible, competitive inhibition by forming a hemiacetal with the active site Cys29.[9] | Mimics the natural substrate.[9] |
| Non-Covalent (Calpain Inhibitor) | MDL-28170 | Potent, reversible, non-covalent binding to the active site.[9] | Rapid onset of inhibition.[9] |
Experimental Workflows for Mechanism of Action Confirmation
A multi-step experimental approach is required to rigorously validate the proposed mechanism of action.
Workflow Diagram
Caption: Experimental workflow for confirming the mechanism of action.
Detailed Experimental Protocols
Biochemical Assay: Time-Dependent Inhibition of Cathepsin B
Rationale: A time-dependent decrease in IC₅₀ is a hallmark of irreversible or slow-binding inhibitors. This assay will provide the kinetic parameters of inhibition.
Protocol:
-
Reagents:
-
Recombinant human Cathepsin B (active)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5, with 2 mM DTT)
-
Fluorogenic Substrate: Z-RR-AMC (Ex/Em = 380/460 nm) or similar.[12]
-
Test Compound: [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, serially diluted in DMSO.
-
Control Inhibitor: E-64.
-
-
Procedure:
-
Prepare a solution of Cathepsin B in the assay buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or control.
-
Incubate the enzyme-inhibitor mixture for different pre-incubation times (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.
-
Plot the percentage of inhibition versus inhibitor concentration for each pre-incubation time to determine the IC₅₀ value at each time point.
-
A leftward shift in the IC₅₀ curve with increasing pre-incubation time indicates time-dependent inhibition, characteristic of covalent modification.
-
Biophysical Assay: Intact Protein Mass Spectrometry
Rationale: To provide direct evidence of covalent bond formation, mass spectrometry is used to detect the mass shift in the target protein corresponding to the molecular weight of the inhibitor.
Protocol:
-
Sample Preparation:
-
Incubate a concentrated solution of recombinant Cathepsin B with an excess of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine for a sufficient time (e.g., 2 hours) to ensure complete reaction.
-
A control sample of Cathepsin B without the inhibitor should be prepared in parallel.
-
Remove excess, unbound inhibitor using a desalting column.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Acquire the mass spectra for both the control and the inhibitor-treated enzyme.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of the protein species.
-
A mass increase in the treated sample that corresponds to the molecular weight of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine confirms the formation of a covalent adduct.
-
Cell-Based Assay: Matrigel Invasion Assay
Rationale: This assay assesses the functional consequence of Cathepsin B inhibition on the invasive potential of cancer cells, a key pathological role of the enzyme.[7]
Protocol:
-
Cell Culture:
-
Use a highly invasive cancer cell line with known high expression of Cathepsin B (e.g., human melanoma A375M or prostate cancer PC3M cells).[7]
-
-
Invasion Chamber Setup:
-
Use Boyden chamber inserts with an 8 µm pore size membrane coated with Matrigel.
-
Place the inserts into a 24-well plate containing a chemoattractant (e.g., serum-containing medium) in the lower chamber.
-
-
Procedure:
-
Pre-treat the cancer cells with various concentrations of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, a negative control (vehicle), and a positive control (e.g., CA-074 methyl ester) for 12-24 hours.[7]
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Matrigel-coated inserts.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
-
-
Quantification:
-
Remove the non-invading cells from the top surface of the membrane.
-
Fix and stain the invading cells on the bottom surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
-
Data Analysis:
-
Compare the number of invading cells in the treated groups to the vehicle control. A dose-dependent decrease in cell invasion would indicate that the compound effectively inhibits a key function of Cathepsin B in a cellular context.
-
Conclusion and Future Directions
The structural characteristics of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine make it a compelling candidate as a covalent inhibitor of a cysteine protease, with Cathepsin B being a prime hypothetical target due to its role in cancer. The experimental framework detailed in this guide provides a rigorous and logical path to first, confirm covalent modification of Cathepsin B, and second, to characterize the functional consequences of this inhibition in a disease-relevant context.
Successful validation of this hypothesis would warrant further investigation into the compound's selectivity profile against other cysteine proteases, its pharmacokinetic properties, and its efficacy in preclinical in vivo models of cancer.[13][14] This systematic approach ensures a thorough understanding of the compound's mechanism of action, which is fundamental for its potential development as a novel therapeutic agent.
References
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- Mohamed, M. M., & Sloane, B. F. (2006). Cysteine cathepsins: multifunctional enzymes in cancer.
- Berquin, I. M., & Sloane, B. F. (2003). Cathepsin B and its role(s) in cancer progression. Biochemical Society symposia, (70), 281–294.
- Szpaderska, A. M., & Frankfater, A. (2001). An intracellular form of cathepsin B contributes to invasiveness in cancer. Cancer research, 61(8), 3493–3500.
-
BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Elabscience. (n.d.). Cathepsin B Activity Fluorometric Assay Kit (E-BC-F059). Retrieved from [Link]
- G. D'Alessandro, et al. (2024). Antibody-peptide conjugates deliver covalent inhibitors blocking oncogenic cathepsins.
-
Wikipedia. (n.d.). Cathepsin B. Retrieved from [Link]
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Bentham Science. (n.d.). In Silico Identification of Irreversible Cathepsin B Inhibitors as Anti- Cancer Agents: Virtual Screening, Covalent Docking Analysis and Molecular Dynamics Simulations. Retrieved from [Link]
- Nature. (2024). A new class of protease inhibitors delivered specifically to target cells.
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ResearchGate. (n.d.). Covalent cathepsin inhibitors. Retrieved from [Link]
- P. Remião, et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports.
- D'Souza, C., et al. (2020). A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity. Chemical Science, 11(36), 9838–9846.
- Wang, F., et al. (2023). Cathepsin B in programmed cell death machinery: mechanisms of execution and regulatory pathways.
- Krantz, A., et al. (1991). In vivo inhibition of cathepsin B by peptidyl (acyloxy)methyl ketones. Journal of medicinal chemistry, 34(8), 2537–2545.
- G. A. B. A. Withana, et al. (2012). Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells. PLoS One, 7(5), e36938.
- Hook, G., et al. (2020). Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer's Disease. Journal of Alzheimer's disease, 77(3), 945–961.
- Al-Qahtani, M., et al. (2021). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. International journal of molecular sciences, 22(16), 8749.
- J. C. J. H. et al. (2012). Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni. Journal of Biological Chemistry, 287(43), 36318–36328.
- Greenbaum, D. C., et al. (2002). Design, synthesis, and evaluation of in vivo potency and selectivity of epoxysuccinyl-based inhibitors of papain-family cysteine proteases. Chemistry & biology, 9(10), 1105–1114.
-
Chameleon Science. (n.d.). Cathepsin B Inhibitor Screening Assay Kit, 96 reactions. Retrieved from [Link]
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Bio-Rad. (n.d.). Magic Red™ Cathepsin B Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitors of Cathepsin B. Retrieved from [Link]
- M. A. Kamal, et al. (2024). Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer's drug discovery. PLOS ONE, 19(1), e0296495.
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A Head-to-Head Comparison: [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, a Novel Aziridine-Containing Compound, versus the Gold Standard Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need for Novel DNA-Modifying Agents
Cisplatin, a cornerstone of cancer chemotherapy, has demonstrated significant efficacy against a wide range of solid tumors since its FDA approval in 1978.[1] Its clinical utility, however, is often curtailed by severe dose-limiting toxicities and the emergence of drug resistance.[2][3] This has fueled a continuous search for novel anticancer agents with improved therapeutic indices. Alkylating agents, a class of compounds that covalently modify DNA, represent a promising avenue for drug development.[4] This guide provides a comparative framework for evaluating a novel aziridine-containing compound, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, against the well-established benchmark, cisplatin.
Cisplatin: The Incumbent Benchmark
Cisplatin exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA.[5] Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, generating a highly reactive aqua-complex that readily binds to the N7 position of purine bases, predominantly guanine.[6] This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death, or apoptosis.[7][8]
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine: A Novel Contender with a Potential Alkylating Mechanism
While preclinical data for [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is not yet publicly available, its chemical structure provides valuable insights into its potential mechanism of action. The presence of an aziridine ring, a strained three-membered heterocycle, suggests that this compound is likely to function as a DNA alkylating agent. Aziridines are known to be susceptible to ring-opening by nucleophiles, and the purine bases in DNA are prime targets for such reactions.
We hypothesize that, similar to other aziridine-containing anticancer agents, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine will be activated intracellularly, leading to the alkylation of DNA and the induction of a DNA damage response. The pyridine and methylamine moieties may influence the compound's cellular uptake, DNA binding affinity, and sequence specificity, potentially offering a different pharmacological profile compared to cisplatin.
Proposed Head-to-Head Experimental Comparison
To rigorously evaluate the potential of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine as a novel anticancer agent and compare it to cisplatin, a series of in vitro experiments are proposed.
Cytotoxicity Assessment in Cancer Cell Lines
The initial step is to determine the cytotoxic potential of the novel compound across a panel of cancer cell lines and compare it to cisplatin. The half-maximal inhibitory concentration (IC50) will be the primary endpoint.
Table 1: Proposed Cancer Cell Line Panel for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| A549 | Non-small cell lung cancer | Cisplatin is a standard of care. |
| MCF-7 | Breast cancer | To assess activity in a common solid tumor. |
| HCT116 | Colorectal cancer | To evaluate efficacy in gastrointestinal cancers. |
| A2780 | Ovarian cancer | Cisplatin is highly active in ovarian cancer.[9] |
| A2780cis | Cisplatin-resistant ovarian cancer | To determine if the novel compound can overcome cisplatin resistance.[9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine and cisplatin for 48 or 72 hours. Include a vehicle control.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Evaluation of DNA Damage Induction
To investigate the proposed mechanism of action, the extent and nature of DNA damage induced by both compounds will be assessed.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks.[11]
-
Cell Treatment: Treat cells with equitoxic concentrations (e.g., IC50 and 2x IC50) of each compound for a defined period (e.g., 24 hours).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Assessment of Apoptosis Induction
A key indicator of an effective anticancer drug is its ability to induce apoptosis in cancer cells.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Visualizing the Mechanisms and Workflows
Caption: Comparative Mechanisms of Action.
Caption: Experimental Workflow for Comparative Analysis.
Anticipated Outcomes and Future Directions
This proposed comparative study will provide critical insights into the anticancer potential of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine.
Table 2: Potential Outcomes and Interpretations
| Scenario | Anticipated Result | Interpretation and Next Steps |
| Superior Potency | Lower IC50 values for the novel compound compared to cisplatin, especially in cisplatin-resistant cells. | Indicates higher potency and potential to overcome resistance. Proceed to in vivo efficacy and toxicity studies. |
| Similar Potency, Different Mechanism | Similar IC50 values, but differences in the type or extent of DNA damage and apoptotic pathways activated. | Suggests a distinct pharmacological profile that could be exploited in combination therapies. Further mechanistic studies are warranted. |
| Reduced Potency or Efficacy | Higher IC50 values and weaker induction of DNA damage and apoptosis. | The compound may not be a viable candidate for further development as a monotherapy. |
A favorable outcome from these in vitro studies would provide a strong rationale for advancing [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine to preclinical in vivo models to assess its efficacy, toxicity, and pharmacokinetic profile.[15][16]
Conclusion
The development of novel DNA-modifying agents with improved therapeutic windows remains a high priority in oncology research. The structured, head-to-head comparison outlined in this guide provides a robust framework for evaluating the potential of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine against the gold standard, cisplatin. By systematically assessing cytotoxicity, DNA damage, and the induction of apoptosis, researchers can make informed decisions about the future development of this promising new chemical entity.
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Bottone, M. G., et al. (2012). Cisplatin neurotoxicity induces cell death in vivo and in vitro. ResearchGate. [Link]
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Parente, V., et al. (2016). Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. Biophysical Journal, 110(10), 2137-2146. [Link]
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Smith, C. R., & Njardarson, J. T. (2025, April 17). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. The Journal of organic chemistry. [Link]
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A Comparative Guide to the Predicted Biological Effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Introduction
In the landscape of contemporary drug discovery, the rational design of novel small molecules with therapeutic potential is of paramount importance. The compound [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine represents a compelling, albeit currently uncharacterized, chemical entity. Its structure is a deliberate hybridization of two pharmacologically significant moieties: a pyridine ring and an aziridine ring. This guide aims to provide a prospective analysis of the potential biological effects of this molecule, drawing upon the extensive peer-reviewed literature on its constituent functional groups. We will compare its predicted activities with those of established compounds and outline a rigorous experimental framework for its empirical evaluation.
The core hypothesis is that [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine will function as a cytotoxic agent, primarily through DNA alkylation mediated by its aziridine ring, with its pyridine core potentially contributing to target specificity and additional anti-proliferative mechanisms.
Predicted Mechanism of Action: A Dual-Functionality Approach
The biological activity of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is likely to be dominated by the highly reactive three-membered aziridine ring. Aziridines are known to be potent alkylating agents, a property leveraged in several clinically used anticancer drugs.[1]
The Role of the Aziridine Moiety: DNA Alkylation
The nitrogen-containing aziridine ring is subject to ring-opening reactions when protonated in the acidic tumor microenvironment or by intracellular nucleophiles. This process generates a highly electrophilic species that can covalently bind to nucleophilic sites on biological macromolecules, most notably the N7 position of guanine bases in DNA. This alkylation can lead to a cascade of cytotoxic events, including:
-
DNA cross-linking: If a second reactive site is available or formed, inter- and intra-strand DNA cross-links can occur, physically preventing DNA replication and transcription.[1]
-
DNA strand breaks: The initial DNA adduct can destabilize the glycosidic bond, leading to depurination and subsequent strand breaks.
-
Induction of apoptosis: The accumulation of DNA damage triggers cellular surveillance mechanisms, leading to cell cycle arrest and programmed cell death (apoptosis).
This mechanism is analogous to that of established aziridine-containing anticancer agents like Mitomycin C and Thiotepa.[2]
Caption: Predicted mechanism of action.
The Contribution of the Pyridine Moiety
The pyridine ring is a common scaffold in a multitude of clinically approved drugs and experimental anticancer agents.[3][4] Its role in the target molecule could be multifaceted:
-
Modulation of Physicochemical Properties: The pyridine ring influences the solubility, cell permeability, and metabolic stability of the compound.
-
Kinase Inhibition: Many pyridine derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5] It is plausible that the pyridine core of our target compound could interact with the ATP-binding pocket of kinases, leading to a secondary anti-proliferative effect.
-
Targeting Other Cellular Processes: Pyridine derivatives have been reported to inhibit tubulin polymerization and induce cell cycle arrest, offering additional avenues for anticancer activity.[5]
Comparative Analysis with Alternative Compounds
The predicted biological profile of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine positions it as a hybrid agent, combining the features of both aziridine-based alkylators and pyridine-based targeted therapies.
| Feature | [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (Predicted) | Mitomycin C (Aziridine-based) | Pyridine-Urea Derivatives (Pyridine-based) |
| Primary Mechanism | DNA Alkylation | DNA Alkylation and Cross-linking | Kinase Inhibition (e.g., VEGFR-2)[6] |
| Secondary Mechanism | Potential Kinase Inhibition, Tubulin Polymerization Inhibition | Generation of Reactive Oxygen Species | - |
| Mode of Action | Covalent modification of DNA | Covalent modification of DNA | Reversible inhibition of enzyme activity |
| Potential Selectivity | May exhibit some selectivity based on the pyridine moiety's interactions. | Generally non-selective, targeting rapidly dividing cells. | Can be highly selective for specific kinases. |
| Examples of Activity | Predicted to be cytotoxic against a broad range of cancer cell lines. | Active against various solid tumors. | Effective against specific cancer types depending on the targeted kinase.[6] |
Experimental Workflows for Biological Evaluation
To empirically validate the predicted biological effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, a series of well-established in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay workflow.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The novel compound [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine holds theoretical promise as a dual-action anticancer agent. Its aziridine moiety is predicted to induce cytotoxicity via DNA alkylation, while the pyridine core may confer additional anti-proliferative properties and modulate its pharmacological profile. The outlined experimental workflows provide a robust starting point for the empirical validation of these hypotheses. Further investigations into its structure-activity relationship, in vivo efficacy, and toxicological profile will be crucial in determining its potential as a future therapeutic candidate.
References
-
Gande, S., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(7), 1595. Available at: [Link]
-
Abdel-rahman, A. A. H., et al. (2025). Synthesis and anticancer activity of some new pyridine derivatives. ResearchGate. Available at: [Link]
-
El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Available at: [Link]
-
Musso, L., et al. (2024). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. Journal of the American Chemical Society, 146(5), 3567-3575. Available at: [Link]
-
Szymański, P., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 29(6), 1406. Available at: [Link]
-
Hassan, A. S., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29199-29219. Available at: [Link]
-
Dianzi, F., et al. (1984). Quantitative structure-activity relationships in 2,5-bis(1-aziridinyl)-p-benzoquinone derivatives against leukemia L-1210. Journal of Medicinal Chemistry, 27(12), 1593-1598. Available at: [Link]
-
Ansari, M. F., et al. (2022). Pyridine Moiety: Recent Advances in Cancer Treatment. Current Drug Discovery Technologies, 19(4), e200922208903. Available at: [Link]
-
Kumar, R., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 123-130. Available at: [Link]
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- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Executive Safety Summary
Compound Class: Functionalized Aziridine / Pyridine-based Primary Amine. Primary Hazard: High-Potency Alkylating Agent.
Handling [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine requires precautions exceeding standard organic chemistry protocols. The presence of the aziridine ring classifies this molecule as a potential mutagen, carcinogen, and severe skin sensitizer.[1] Unlike standard irritants, aziridines are "silent" penetrators; they can permeate standard nitrile gloves and alkylate DNA without causing immediate pain or burning sensation.
The Core Directive: Treat this compound as if it is a volatile radioactive source. Zero skin contact and zero inhalation are the only acceptable standards.
Mechanistic Risk Assessment (The "Why")
To understand the PPE requirements, one must understand the reactivity profile:
-
The Aziridine Threat (Ring Strain): The three-membered aziridine ring possesses immense angle strain (~27 kcal/mol). This makes it highly electrophilic. Upon contact with biological nucleophiles (DNA bases like Guanine N7), the ring snaps open, covalently binding to the DNA. This is the mechanism of its mutagenicity.
-
The Pyridine/Amine Vector: The pyridine ring and the primary methylamine tail increase the molecule's water solubility and basicity. This "Trojan Horse" structure may facilitate transport across mucous membranes and skin barriers more efficiently than simple lipophilic aziridines.
-
Sensitization: Aziridines are haptenic; they bind to skin proteins, triggering immune recognition. A single exposure can lead to lifelong allergic sensitization, where future trace exposures cause anaphylactic-like reactions.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . Use the following upgraded matrix.
| PPE Category | Standard Lab Practice | REQUIRED for [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves | Double Gloving (Laminate + Nitrile) 1. Inner: Silver Shield® / 4H® (Laminate)2.[2] Outer: 8-mil Nitrile (Disposable) | Aziridines permeate standard nitrile in <15 mins. Laminate films provide >8hr breakthrough time against small ring alkylators. |
| Respiratory | Lab Environment | Fume Hood (Mandatory) If outside hood: Full-face respirator with OV/P100 cartridges. | Aziridines have high vapor pressure relative to their molecular weight. Inhalation allows direct alveolar alkylation. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | The amine functionality is basic/caustic. A splash can cause immediate corneal opacity and systemic absorption via the eye. |
| Body | Lab Coat | Tyvek® Lab Coat (Closed Front) + Chemical Apron (if handling >100mg) | Cotton lab coats absorb and hold the chemical against the chest/arms. Tyvek repels particulates and splashes. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls Setup
-
Verify Airflow: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Static Control: Aziridine salts and amines can be static-prone. Place an ionizing fan or antistatic gun inside the hood to prevent powder dispersal during weighing.
-
Deactivation Station: Prepare a "Kill Beaker" before opening the vial (See Section 5).
Phase B: Weighing & Solubilization
Note: Do not use spatulas that you intend to reuse without acid decontamination.
-
Donning: Put on Laminate gloves first, then pull long-cuff nitrile gloves over them. Tape the nitrile cuff to the Tyvek sleeve.
-
Weighing:
-
Preferred: Weigh by difference inside a closed vial.
-
Alternative: If using a balance outside the hood, the balance must be inside a secondary containment powder enclosure.
-
-
Solvent Choice:
-
Dissolve in DMSO or Anhydrous Dichloromethane (DCM) .
-
Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they can slowly open the aziridine ring via solvolysis, changing the concentration.
-
Avoid: Acidic solvents (unless intentional deactivation is desired), as they catalyze rapid polymerization or hydrolysis.
-
Phase C: Workflow Visualization
Figure 1: Operational workflow for handling high-hazard aziridine intermediates. Note the specific intervention for static control during powder handling.
Deactivation & Disposal (The "Kill" Protocol)
Aziridines are stable in base but unstable in acid . To deactivate equipment, glassware, or spills, you must force the ring to open (hydrolysis) or polymerize into a non-toxic solid.
The Deactivation Solution:
-
Composition: 1M Sulfuric Acid (H₂SO₄) or 10% Acetic Acid in water.
-
Mechanism: Protonation of the aziridine nitrogen (
) dramatically increases ring strain, allowing water (nucleophile) to attack and open the ring to form a linear amino-alcohol.
Protocol:
-
Glassware: Soak all contaminated spatulas, vials, and stir bars in the Deactivation Solution for 24 hours .
-
Surfaces: Wipe down the hood surface with a paper towel soaked in 1M HCl or Acetic Acid. Wait 15 minutes, then wipe with water.[3][4][5][6]
-
Waste: The deactivated solution should be neutralized to pH 7 with Sodium Bicarbonate before being tagged as "Chemical Waste - Deactivated Aziridine."
Emergency Response
-
Skin Contact:
-
Immediate: Do not wipe. Flush with water for 15 minutes.
-
Secondary: Wash with mild soap.
-
Medical: Seek medical attention immediately. Inform the physician of "Potential Alkylating Agent Exposure."
-
-
Inhalation:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aziridine. PubChem. Accessed October 26, 2023. [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-methylaziridine (Propyleneimine). ECHA. Accessed October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Ethyleneimine (Aziridine).[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
